Ethyl 5-chloronicotinate
Description
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Properties
IUPAC Name |
ethyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHNBKRBUSDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174943 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-98-3 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-chloronicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 20825-98-3), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. It details the compound's core chemical and physical properties, spectroscopic profile, and reactivity. This guide also includes detailed experimental protocols for its synthesis and purification, along with essential safety and handling information. The content is structured to serve as a practical resource for professionals in chemical research and development.
This compound, also known as ethyl 5-chloropyridine-3-carboxylate, is a substituted pyridine derivative. Its structure features a pyridine ring chlorinated at the 5-position with an ethyl ester group at the 3-position. This arrangement makes it a versatile building block in organic synthesis.[1][2]
Core Properties
The fundamental properties of this compound are summarized below. Note that some reported values, such as boiling point and density, show slight variations across different sources.
| Property | Value | Source(s) |
| CAS Number | 20825-98-3 | [1][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 247.9°C at 760 mmHg | [1][3] |
| Density | 1.245 g/cm³ | [1][3] |
| Flash Point | 103.7°C | [1][3] |
| Refractive Index | 1.524 | [1][3] |
| Vapor Pressure | 0.025 mmHg at 25°C | [1][3] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Solubility
This compound is soluble in many common organic solvents, including ethanol and ether.[1] Its solubility in aqueous solutions is limited.
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a specific, comprehensive spectral analysis for this exact isomer is not detailed in the provided search results, a typical profile can be inferred based on its structure and data from related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the ester group.
-
¹³C NMR : The carbon NMR spectrum will display eight distinct signals, including those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other significant peaks will include C-O stretching, C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of 5-chloronicotinic acid with ethanol in the presence of an acid catalyst.[1]
Reaction: 5-chloronicotinic acid + Ethanol → this compound + Water
Materials:
-
5-chloronicotinic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid and an excess of anhydrous ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl 5-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of ethyl 5-chloronicotinate. Due to the limited availability of public experimental spectra for this compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The experimental protocols detailed herein are standard methodologies applicable for the acquisition of such data.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | Doublet | 1H | H-2 (Pyridine ring) |
| ~8.6 - 8.8 | Doublet of Doublets | 1H | H-4 (Pyridine ring) |
| ~8.2 - 8.4 | Doublet | 1H | H-6 (Pyridine ring) |
| ~4.3 - 4.5 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~164 - 166 | Carbonyl | C=O |
| ~151 - 153 | Aromatic CH | C-2 |
| ~148 - 150 | Aromatic CH | C-6 |
| ~138 - 140 | Aromatic CH | C-4 |
| ~132 - 134 | Aromatic C-Cl | C-5 |
| ~125 - 127 | Aromatic C | C-3 |
| ~61 - 63 | Aliphatic CH₂ | -O-CH₂-CH₃ |
| ~14 - 16 | Aliphatic CH₃ | -O-CH₂-CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1720 - 1740 | Strong | C=O Stretch (Ester) |
| ~1580 - 1600 | Medium-Strong | C=C and C=N Stretch (Pyridine ring) |
| ~1250 - 1300 | Strong | C-O Stretch (Ester) |
| ~1100 - 1150 | Medium | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 185/187 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 156/158 | Medium | [M - C₂H₅]⁺ |
| 140/142 | Medium | [M - OC₂H₅]⁺ |
| 111/113 | High | [C₅H₃NCl]⁺ |
| 78 | Medium | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
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-
Instrument Setup and Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
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Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
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Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization:
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The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the formation of a molecular ion (M⁺) and various fragment ions.
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Mass Analysis:
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The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection and Data Processing:
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The separated ions are detected, and their abundance is recorded.
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The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 5-chloronicotinate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. Where available, qualitative and analogous data are presented to offer general guidance. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to thoroughly characterize this compound for its intended applications.
Introduction
This compound (CAS No. 20825-98-3) is a halogenated pyridine derivative with the molecular formula C₈H₈ClNO₂. It serves as a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring optimal reaction conditions, formulation strategies, and storage protocols. This guide outlines the current understanding of these properties and provides robust methodologies for their empirical determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 162-165 °C | [1] |
| Density | 1.332 g/cm³ | [1] |
Solubility Profile
Table of Qualitative and Analogous Solubility Data
| Solvent | Qualitative Solubility of this compound | Predicted Aqueous Solubility of Ethyl Nicotinate (Analog) |
| Ethanol | Soluble[1] | - |
| Ether | Soluble[1] | - |
| Water | Data not available | 114 g/L |
Note: The aqueous solubility data provided is for the closely related analog, Ethyl Nicotinate, and should be used as a preliminary estimate only. Experimental determination of the aqueous and organic solvent solubility of this compound is highly recommended.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
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This compound
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Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, toluene)
-
Analytical balance
-
Vials with screw caps
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Constant temperature shaker/incubator
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter, particularly concerning its susceptibility to hydrolysis and degradation under various environmental conditions. As an ester, it is anticipated to be prone to hydrolysis under both acidic and basic conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table of Potential Degradation Pathways and Conditions
| Stress Condition | Expected Degradation Pathway | Potential Degradation Product |
| Acidic Hydrolysis | Hydrolysis of the ester linkage | 5-Chloronicotinic acid and ethanol |
| Basic Hydrolysis | Hydrolysis of the ester linkage | 5-Chloronicotinate salt and ethanol |
| Oxidative Degradation | Oxidation of the pyridine ring or other susceptible moieties | N-oxides, hydroxylated derivatives |
| Photodegradation | Photolytic cleavage or rearrangement | Various photoproducts |
| Thermal Degradation | Decomposition at elevated temperatures | Various decomposition products |
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH guidelines for forced degradation studies.
Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Treat the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Treat the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photodegradation:
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Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically HPLC. This method must be able to accurately quantify the decrease of the active substance and the increase of degradation products.
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is often a good starting point for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance is a common choice. PDA detection can provide additional information on peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a robust framework for its determination. The detailed experimental protocols for solubility and forced degradation studies will enable researchers and drug development professionals to generate the necessary data to support the use of this important synthetic intermediate. The provided workflows and considerations for analytical method development offer a comprehensive approach to characterizing the physicochemical properties of this compound, ensuring its quality, efficacy, and safety in its intended applications. It is strongly recommended that the protocols outlined herein are followed to generate empirical data for this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-chloronicotinate, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document outlines a standard laboratory-scale synthesis protocol, methods for purification, and a detailed analysis of its structural and physical properties through various spectroscopic techniques.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the Fischer esterification of 5-chloronicotinic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. This reaction is reversible and is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
5-chloronicotinic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloronicotinic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in dichloromethane (or diethyl ether) and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. A final wash with brine can improve the separation.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods and physical property measurements.
Physical Properties
The following table summarizes the key physical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 247.9 °C at 760 mmHg[1] |
| Density | 1.245 g/cm³[1] |
Spectroscopic Data
The following tables present the expected spectroscopic data for this compound based on the analysis of its chemical structure and data from similar compounds.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the ethyl group and the three protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | d | 1H | H-2 (proton adjacent to N) |
| ~8.5 | t | 1H | H-4 (proton between Cl and CO₂Et) |
| ~8.2 | d | 1H | H-6 (proton adjacent to N) |
| ~4.4 | q | 2H | -OCH₂ CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C =O (ester carbonyl) |
| ~152 | C -2 (carbon adjacent to N) |
| ~148 | C -6 (carbon adjacent to N) |
| ~139 | C -4 |
| ~132 | C -5 (carbon attached to Cl) |
| ~125 | C -3 (carbon attached to CO₂Et) |
| ~62 | -OCH₂ CH₃ |
| ~14 | -OCH₂CH₃ |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
2.2.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 185/187 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 156/158 | [M - C₂H₅]⁺, Loss of ethyl group |
| 140/142 | [M - OC₂H₅]⁺, Loss of ethoxy group |
| 112/114 | [M - CO₂C₂H₅]⁺, Loss of the carboethoxy group |
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
References
Ethyl 5-chloronicotinate: A Versatile Heterocyclic Building Block in Modern Drug Discovery
For Immediate Release
Ethyl 5-chloronicotinate has emerged as a crucial heterocyclic building block for researchers, scientists, and drug development professionals. Its versatile reactivity allows for the efficient construction of complex molecular architectures, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel kinase inhibitors. This technical guide provides an in-depth overview of its properties, key synthetic transformations, and its application in the synthesis of targeted therapeutics.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid or low-melting solid. A summary of its key physicochemical properties is presented in Table 1. The primary synthetic route to this compound involves the esterification of 5-chloronicotinic acid with ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20825-98-3 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Boiling Point | 247.9 °C at 760 mmHg[1] |
| Density | 1.245 g/cm³[1] |
| Flash Point | 103.7 °C[1] |
| Refractive Index | 1.524[1] |
| Storage | Sealed in dry, Room Temperature[1] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The presence of a chlorine atom on the pyridine ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functionalities and the construction of complex scaffolds found in many pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is extensively used in medicinal chemistry to create biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates.[1] The general workflow for a Suzuki-Miyaura coupling reaction involving a chlorinated heterocyclic compound is depicted below.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is a vital tool for synthesizing substituted alkynes, which are precursors to many biologically active molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this transformation.
Application in the Synthesis of Kinase Inhibitors
The pyridine core of this compound is a common scaffold in a variety of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound and its derivatives serve as valuable starting materials for the synthesis of inhibitors targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and p38 Mitogen-Activated Protein (MAP) Kinase.[1][5][6]
For instance, derivatives of nicotinic acid have been explored for the development of anti-inflammatory agents. The p38 MAP kinase signaling pathway is a critical cascade that responds to inflammatory cytokines and stress, leading to inflammatory responses.[1] Small molecule inhibitors that target p38 MAPK can modulate this pathway and are of significant interest in drug discovery.
Experimental Protocols
Detailed experimental procedures for the key cross-coupling reactions are provided below. These protocols are based on established methodologies for analogous chlorinated heterocyclic systems and should be optimized for specific substrates.
Table 2: Representative Experimental Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| Reaction Setup | To a dry reaction vessel, add the chlorinated pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). |
| Solvent Addition | Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane and water. |
| Catalyst Addition | Under an inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). |
| Reaction | Heat the reaction mixture to 95 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS. |
| Work-up | After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| Purification | Purify the crude product by column chromatography. |
Table 3: Representative Experimental Protocol for Sonogashira Coupling
| Step | Procedure |
| Reaction Setup | To a dry flask, add the chlorinated pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%). |
| Solvent and Base Addition | Add an anhydrous solvent such as DMF and a base like triethylamine (TEA). |
| Degassing | Degas the solution by bubbling with an inert gas for 15 minutes. |
| Alkyne Addition | Add the terminal alkyne (1.2 equiv.). |
| Reaction | Heat the mixture to 80 °C and stir for 8 hours, monitoring progress by TLC or LC-MS. |
| Work-up | Once complete, cool the reaction to room temperature, pour into water, and extract with an organic solvent. |
| Purification | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. |
Table 4: Representative Experimental Protocol for Buchwald-Hartwig Amination
| Step | Procedure |
| Reaction Setup | In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). |
| Reagent Addition | To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), the chlorinated pyridine (1.0 equiv.), and the amine (1.2 equiv.). |
| Solvent Addition | Add anhydrous, degassed toluene via syringe. |
| Reaction | Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS. |
| Work-up | After cooling, quench the reaction with water and extract with an organic solvent. |
| Purification | Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography. |
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to readily undergo key cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecules, particularly for the development of novel kinase inhibitors. The methodologies and applications outlined in this guide highlight its significance and potential for advancing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facets of Substituted Chloronicotinates: From Crop Protection to Neuro-Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted chloronicotinates, a versatile class of heterocyclic compounds, have carved a significant niche in both agrochemical and pharmaceutical research. Their unique chemical architecture, centered around a chlorine-substituted pyridine ring, allows for a diverse range of biological activities, primarily through the modulation of nicotinic acetylcholine receptors (nAChRs). This technical guide delves into the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Agrochemical Applications: The Neonicotinoid Insecticides
The most prominent application of substituted chloronicotinates is in the development of neonicotinoid insecticides. These compounds act as potent agonists at insect nAChRs, leading to overstimulation of the nervous system, paralysis, and eventual death of the target pest.[1][2] Their systemic nature allows for uptake by the plant, providing protection against a wide range of sucking and chewing insects.[2][3]
Quantitative Data: Insecticidal Efficacy
The efficacy of neonicotinoid insecticides is typically quantified by their lethal concentration (LC50) values, which represent the concentration of the compound required to kill 50% of a test population. The following table summarizes the LC50 values for several key substituted chloronicotinates against various insect pests.
| Compound | Insect Species | LC50 Value | Exposure Time | Reference |
| Imidacloprid | Aphis craccivora (Cowpea aphid) | 0.03502 mmol/L | - | [4] |
| Compound 7 | Aphis craccivora (Cowpea aphid) | 0.01567 mmol/L | - | [4] |
| Compound 9 | Aphis craccivora (Cowpea aphid) | 0.00974 mmol/L | - | [4] |
| Compound 12 | Aphis craccivora (Cowpea aphid) | 0.02494 mmol/L | - | [4] |
| Compound 13 | Aphis craccivora (Cowpea aphid) | 0.01893 mmol/L | - | [4] |
| Compound 15 | Aphis craccivora (Cowpea aphid) | 0.02677 mmol/L | - | [4] |
| Compound 17 | Aphis craccivora (Cowpea aphid) | 0.01778 mmol/L | - | [4] |
| Compound 19 | Aphis craccivora (Cowpea aphid) | 0.0220 mmol/L | - | [4] |
| Compound 20 | Aphis craccivora (Cowpea aphid) | 0.02447 mmol/L | - | [4] |
| Flubendiamide | Drosophila melanogaster (larvae) | 12022.64 µg/mL | 24 h | [5] |
| Flubendiamide | Drosophila melanogaster (larvae) | 8317.64 µg/mL | 48 h | [5] |
| Flubendiamide | Drosophila melanogaster (larvae) | 4897.79 µg/mL | 72 h | [5] |
Experimental Protocol: Insecticide Cytotoxicity Assay
The following protocol outlines a general method for determining the cytotoxicity of novel insecticidal compounds using an in vitro cell-based assay, such as the MTT assay.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific insect cell line.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda)
-
Complete growth medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum)
-
Test compound (substituted chloronicotinate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the insect cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 27°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in the final well volume. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 27°C.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 27°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Reactivity of Ethyl 5-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloronicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its reactivity is characterized by the interplay between the electron-deficient pyridine ring, the reactive chloro substituent, and the ester functionality. This guide provides a comprehensive overview of the core reactivity mechanisms of this compound, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the ester and pyridine moieties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
This compound possesses a unique electronic structure that dictates its chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The chlorine atom at the 5-position serves as a versatile leaving group, enabling a wide range of functionalization reactions. This guide will explore the key facets of its reactivity, providing a foundational understanding for its strategic use in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 5-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, these reactions often necessitate the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[2][3]
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Quantitative Data for Suzuki-Miyaura Coupling of this compound:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 12 | ~90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 24 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[1][4]
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.
Quantitative Data for Buchwald-Hartwig Amination of this compound:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 120 | 24 | ~88 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 20 | ~85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add degassed toluene (5 mL).
-
Seal the tube and heat at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is utilized to form a C-C triple bond between this compound and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, affords the alkynylated product.
Quantitative Data for Sonogashira Coupling of this compound:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | ~88 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 16 | ~82 |
| Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Et₃N | Toluene | 70 | 24 | ~90 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 mmol) in THF (10 mL) under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the ester group, facilitates nucleophilic aromatic substitution (SNAr) at the 5-position.[6][7] This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[8]
Mechanism: The nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridine ring and the ester group. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.
Quantitative Data for SNAr of this compound:
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methoxide | NaOMe | MeOH | 65 | 8 | ~95 |
| Ethoxide | NaOEt | EtOH | 78 | 10 | ~93 |
| Phenoxide | NaOPh | DMF | 100 | 12 | ~80 |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
To a solution of sodium methoxide (1.5 mmol) in methanol (10 mL), add this compound (1.0 mmol).
-
Heat the mixture at reflux (65 °C) for 8 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reactions of the Ester and Pyridine Moieties
Beyond the reactivity of the chloro group, the ester and pyridine functionalities of this compound offer further avenues for chemical modification.
Ester Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[9]
Experimental Protocol: Basic Hydrolysis of this compound
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol (5 mL) and 2 M aqueous sodium hydroxide (5 mL).
-
Heat the mixture at 80 °C for 4 hours.
-
Cool the reaction mixture and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 5-chloronicotinic acid.
Ester Amidation
The ester can be converted to an amide through direct reaction with an amine, often requiring elevated temperatures or the use of a catalyst.
Experimental Protocol: Direct Amidation with Benzylamine
-
In a sealed tube, combine this compound (1.0 mmol) and benzylamine (1.2 mmol).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction mixture and purify directly by column chromatography to yield N-benzyl-5-chloronicotinamide.
Pyridine N-Oxidation
The pyridine nitrogen can be oxidized to the corresponding N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[10]
Experimental Protocol: N-Oxidation
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add m-CPBA (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-oxide product.
Reduction Reactions
Reduction of the Chloro Group
The chloro group can be removed via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add 10% Pd/C (10 mol% Pd).
-
Add triethylamine (1.2 mmol).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain ethyl nicotinate.
Conclusion
This compound is a highly valuable building block in organic synthesis, offering multiple reaction sites for diversification. Its reactivity is dominated by the versatile chloro substituent, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Furthermore, the ester and pyridine functionalities provide additional opportunities for chemical modification. This guide provides a comprehensive overview of the key reaction mechanisms and practical experimental protocols to aid researchers in the effective utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijnc.ir [ijnc.ir]
- 7. preprints.org [preprints.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Expanding Synthetic Versatility of Ethyl 5-chloronicotinate: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-chloronicotinate, a halogenated pyridine derivative, has emerged as a versatile and economically attractive building block in modern organic synthesis. Its strategic placement of a reactive chlorine atom and an ester functionality on the pyridine ring opens a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of novel reactions involving this compound, with a focus on powerful cross-coupling methodologies, emerging C-H functionalization and photocatalytic strategies, and its application in the synthesis of novel heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and visual guides to reaction pathways are presented to empower researchers in leveraging this valuable synthon for the discovery and development of new chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 5-position of this compound, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated using modern catalyst systems, offering a cost-effective entry point to a vast chemical space.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals. The reaction of this compound with a variety of boronic acids and their derivatives can be achieved with high efficiency using appropriate palladium catalysts and ligands.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~90 |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | ~78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk tube is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst, ligand, and base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further transformations or as integral parts of target molecules. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60 | 8 | ~92 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 6 | ~88 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Toluene | 90 | 12 | ~85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst. The flask is evacuated and backfilled with the inert gas. The solvent, base, and terminal alkyne (1.2 mmol) are then added sequentially via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1][2]
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[3] This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, providing access to a variety of substituted aminopyridines which are important scaffolds in medicinal chemistry.
Table 3: Illustrative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~89 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 20 | ~91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precatalyst, ligand, and base. The vial is removed from the glovebox, and this compound (1.0 mmol), the amine (1.2 mmol), and the solvent are added under an inert atmosphere. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[4][5]
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 5-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly instrumental in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in numerous drug candidates.[1] The use of ethyl 5-chloronicotinate as a coupling partner is of significant interest due to the prevalence of the nicotinic acid framework in pharmaceuticals and the relative cost-effectiveness of chlorinated starting materials.[2] However, the lower reactivity of aryl chlorides compared to their bromide or iodide counterparts, coupled with potential catalyst inhibition by the pyridine nitrogen, presents unique challenges that necessitate carefully optimized reaction protocols.[3]
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids, yielding valuable 5-aryl-nicotinic acid ethyl ester derivatives.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Reactants:
-
This compound
-
Arylboronic Acid (Ar-B(OH)₂)
Reaction Conditions:
-
Pd Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
-
Base: e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃
-
Solvent: e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
-
Heat
Product:
-
Ethyl 5-arylnicotinate
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are based on typical results for analogous chloropyridine couplings found in the literature and are highly dependent on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl 5-phenylnicotinate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)nicotinate | 90-98 |
| 3 | 4-Methylphenylboronic acid | Ethyl 5-(p-tolyl)nicotinate | 88-96 |
| 4 | 4-Fluorophenylboronic acid | Ethyl 5-(4-fluorophenyl)nicotinate | 82-92 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 5-(4-(trifluoromethyl)phenyl)nicotinate | 75-88 |
| 6 | 3,5-Difluorophenylboronic acid | Ethyl 5-(3,5-difluorophenyl)nicotinate | 78-90[4] |
| 7 | 2-Thiopheneboronic acid | Ethyl 5-(thiophen-2-yl)nicotinate | 70-85 |
| 8 | 3-Pyridylboronic acid | Ethyl 5-(pyridin-3-yl)nicotinate | 65-80 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[5]
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[4]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 185.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for a further 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-phenylnicotinate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
References
Application Notes: Sonogashira Coupling of Ethyl 5-chloronicotinate with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The resulting 5-alkynylnicotinate esters are valuable building blocks in medicinal chemistry, serving as precursors to a wide range of complex heterocyclic scaffolds.
Ethyl 5-chloronicotinate presents a challenging substrate for Sonogashira coupling due to the lower reactivity of aryl chlorides compared to the corresponding bromides and iodides.[1] The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1] Consequently, successful coupling of this compound requires carefully optimized reaction conditions, often involving more active catalyst systems, stronger bases, or higher reaction temperatures to achieve satisfactory yields. These notes provide a detailed protocol and representative reaction parameters to guide researchers in this transformation.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation : The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination of the desired ethyl 5-alkynylnicotinate product, regenerating the active Pd(0) catalyst.
Illustrative Diagrams
Caption: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using Ethyl 5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving ethyl 5-chloronicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the electron-deficient nature of the pyridine ring, which, enhanced by the chloro and ethyl ester substituents, makes it susceptible to nucleophilic attack. These notes offer detailed experimental protocols, data presentation, and visualizations to guide researchers in the effective use of this reagent.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a key transformation in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present.[1] In this compound, the pyridine nitrogen and the ethyl ester group at the 3-position act as electron-withdrawing groups, activating the ring for nucleophilic attack. The chlorine atom at the 5-position serves as a competent leaving group.
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing substituents. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Applications in Research and Drug Development
The functionalized nicotinic acid derivatives synthesized from this compound are valuable intermediates in the discovery of novel therapeutic agents. The ability to introduce a wide variety of substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) in drug design. For example, the introduction of amine, ether, and thioether linkages at this position can significantly modulate the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile. These derivatives are explored in therapeutic areas such as oncology, inflammation, and infectious diseases.
Data Presentation: Representative SNAr Reactions
The following tables summarize quantitative data for typical SNAr reactions of this compound with various nucleophiles. Please note that these are representative examples, and actual yields may vary depending on the specific substrate, reaction conditions, and scale.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 |
| Piperidine | Et₃N | Acetonitrile | 80 | 16 | 82 |
| Aniline | NaOtBu | Toluene | 110 | 24 | 75 |
| Benzylamine | K₂CO₃ | DMSO | 120 | 8 | 88 |
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol | 65 | 6 | 92 |
| Sodium ethoxide | - | Ethanol | 78 | 8 | 90 |
| Phenol | K₂CO₃ | DMF | 120 | 18 | 78 |
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 10 | 89 |
| Sodium thiomethoxide | - | Methanol | 65 | 5 | 94 |
Experimental Protocols
The following are detailed protocols for representative SNAr reactions of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of Ethyl 5-morpholinonicotinate
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-morpholinonicotinate.
Protocol 2: Synthesis of Ethyl 5-methoxynicotinate
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol, anhydrous
-
Dichloromethane
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Synthesis of Ethyl 5-(phenylthio)nicotinate
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 10 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure ethyl 5-(phenylthio)nicotinate.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: General mechanism of SNAr reaction on this compound.
References
Synthesis of Substituted Pyridines from Ethyl 5-chloronicotinate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridine derivatives, utilizing the versatile starting material, Ethyl 5-chloronicotinate. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in numerous therapeutic agents. The following sections detail key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with quantitative data and step-by-step protocols.
Introduction
The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound serves as an excellent starting material for the synthesis of 5-substituted pyridines, a class of compounds with demonstrated applications as therapeutic agents. The chloro-substituent at the 5-position is amenable to various cross-coupling and substitution reactions, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR).
Key Synthetic Transformations
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds. These methods offer broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-nicotinates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids (Representative Data)
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2,3,5-trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3 | 4-bromochlorobenzene | Phenylboronic acid | Pd standard soln. | KOH | Ethanol | RT | 0.4 | 64[1] |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-nicotinates
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1.2-6 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture with stirring, typically at temperatures ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines (Representative Data)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-chloronicotinate derivative | Aniline | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 2 | 6-chloronicotinate derivative | Morpholine | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
| 3 | 6-chloronicotinate derivative | Piperidine | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 82 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-nicotinates
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Solvent Addition: If a co-solvent is needed, add a degassed solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes (Representative Data)
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 72[2] |
| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 98[2] |
| 3 | 2-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025) | - | - | [TBP][4EtOV] | 55 | 3 | 96[3] |
Note: [TBP][4EtOV] is an ionic liquid solvent.
Applications in Drug Discovery and Development
The substituted nicotinic acid esters synthesized from this compound are valuable scaffolds in drug discovery. The ability to introduce diverse functionalities at the 5-position allows for the fine-tuning of pharmacological properties.
-
5-Aryl Nicotinates: The biaryl structure is a common feature in many drugs. Introducing various aryl groups can modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.
-
5-Amino Nicotinates: The amino group can act as a key hydrogen bond donor or acceptor, crucial for target engagement. Derivatization of the amino group allows for the exploration of a wide chemical space to optimize biological activity.
-
5-Alkynyl Nicotinates: The alkynyl group is a versatile functional group that can participate in further transformations, such as click chemistry, for the synthesis of more complex molecules. It can also serve as a rigid linker in drug design.
The synthetic routes described herein provide researchers with a robust toolbox for the preparation of libraries of novel pyridine derivatives for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a wide range of 5-substituted pyridine derivatives. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides efficient and modular access to these important compound classes. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine-based therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Ethyl 5-chloronicotinate, a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of a chlorine atom at the 5-position of the pyridine ring allows for various C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required for efficient transformations.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions involving this compound is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Nicotinates
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in medicinal chemistry to construct biaryl scaffolds.[1]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G3 | Catalyst loading is typically 1-5 mol%. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Essential for activating the C-Cl bond. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An aqueous solution of the base is often used. |
| Solvent | Toluene, Dioxane, THF, often with water | A mixture of organic solvent and water is common. |
| Temperature | 80-120 °C | Dependent on the reactivity of the boronic acid. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and a degassed solvent mixture (e.g., Toluene/H₂O 4:1, 0.1 M).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Nicotinates
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[2][3] This reaction is a powerful tool for synthesizing compounds with applications in drug discovery.[4]
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts such as XPhos Pd G3 are also highly effective. |
| Ligand | Bulky biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | The choice of ligand is critical for successful coupling.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong bases are often required, but weaker bases can be used with optimized catalyst systems.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-110 °C | Reaction temperature can sometimes be lowered with highly active catalysts. |
| Reaction Time | 4-24 hours | Progress should be monitored by an appropriate analytical method. |
Detailed Experimental Protocol
This protocol is a general procedure and may need to be optimized for the specific amine.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane (0.1-0.2 M) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl Nicotinates
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction is valuable for synthesizing precursors to various heterocyclic compounds and materials.[7]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%. |
| Copper(I) Co-catalyst | CuI | Typically 1-10 mol%. Copper-free conditions have also been developed.[8][9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Often used in excess, sometimes as the solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are required. |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the substrates. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol (Copper-Cocatalyzed)
This is a standard protocol; copper-free variations often require specific ligands and conditions.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 0.2 M) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Concluding Remarks
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools in modern organic synthesis, providing access to a diverse range of substituted nicotinates. The successful execution of these reactions, particularly with the less reactive chloro-substrate, is highly dependent on the careful selection and optimization of the catalyst system and reaction conditions. The protocols provided herein serve as a robust starting point for researchers in the development of novel molecules for various applications, including drug discovery and materials science.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 5-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing ethyl 5-chloronicotinate as a key building block. The methodologies described herein are fundamental for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly effective for the synthesis of biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a suitable base such as potassium phosphate (2.0 mmol, 2.0 equiv.), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes to ensure anaerobic conditions.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to 90 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | [Data not available for this specific substrate] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | [Data not available for this specific substrate] |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | [Data not available for this specific substrate] |
Note: While specific yields for this compound were not found in the searched literature, the provided protocol is a standard starting point for optimization. Yields are highly dependent on the specific boronic acid partner and optimization of reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature typically ranging from 80-110 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | [Data not available for this specific substrate] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | [Data not available for this specific substrate] |
| Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ | Dioxane | 90 | 12 | [Data not available for this specific substrate] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[1]
General Reaction Scheme:```
R-C≡CH + Cl-Py-COOEt -> R-C≡C-Py-COOEt
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Sonogashira Coupling Catalytic Cycles
References
The Versatile Role of Ethyl 5-Chloronicotinate in the Synthesis of Novel Agrochemicals
Introduction
Ethyl 5-chloronicotinate is a key heterocyclic building block in the discovery and development of novel agrochemicals. Its pyridine core, substituted with a reactive chlorine atom and an ethyl ester functional group, provides a versatile platform for the synthesis of a diverse range of molecules with potential herbicidal, fungicidal, and insecticidal activities. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chloro and ester substituents, makes it amenable to various chemical transformations. This application note provides detailed protocols for key synthetic methodologies utilizing this compound and highlights its application in the generation of compound libraries for agrochemical screening.
Core Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its reactivity towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the strategic introduction of various pharmacophores and toxophores, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective agrochemical candidates.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether linkages, which are prevalent in many commercial agrochemicals.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, are invaluable for creating carbon-carbon bonds. This compound can be effectively coupled with a range of boronic acids and their derivatives to generate aryl- or heteroaryl-substituted pyridines, a common scaffold in numerous pesticides.
Data Presentation: Representative Synthetic Transformations
The following tables summarize typical quantitative data for key reactions involving this compound, based on analogous transformations of similar chloro-substituted pyridines.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | DMF | 100 | 12 | 85 |
| 2 | 4-Fluoroaniline | NMP | 120 | 8 | 92 |
| 3 | Morpholine | Dioxane | 80 | 16 | 78 |
| 4 | Piperidine | Acetonitrile | Reflux | 10 | 88 |
Table 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 89 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 75 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃/XPhos (1.5) | Na₂CO₃ | 1,4-Dioxane | 110 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize ethyl 5-(arylamino)nicotinate derivatives.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 5-(arylamino)nicotinate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize ethyl 5-arylnicotinate derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired ethyl 5-arylnicotinate.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols outlined in this application note for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust methods for accessing a wide array of substituted pyridine derivatives. These intermediates are crucial for building diverse chemical libraries, facilitating the discovery of next-generation herbicides, fungicides, and insecticides. The straightforward and scalable nature of these reactions makes this compound an attractive choice for both discovery and process development in the agrochemical industry.
Application of Ethyl 5-chloronicotinate in Medicinal Chemistry: A Building Block for Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloronicotinate is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive chlorine atom and an ethyl ester group on a pyridine ring, makes it an ideal starting material for introducing the pyridyl moiety into larger scaffolds through cross-coupling reactions. This application note focuses on the utility of this compound in the synthesis of potent enzyme inhibitors, with a particular emphasis on the development of neprilysin (NEP) inhibitors for the treatment of cardiovascular diseases.
Core Application: Synthesis of Neprilysin (NEP) Inhibitors
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a number of vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1][2] Inhibition of NEP leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and a reduction in cardiac preload and afterload. This mechanism of action has been successfully exploited in the treatment of heart failure.[1][3]
This compound is a key precursor for the synthesis of the biphenyl moiety found in several NEP inhibitors, including the blockbuster drug Sacubitril (Entresto®, in combination with Valsartan). The synthesis of this critical biphenyl intermediate can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of Neprilysin Inhibition
The therapeutic effect of NEP inhibitors is rooted in their ability to potentiate the actions of natriuretic peptides. These peptides bind to their receptors (NPR-A and NPR-B) on the cell surface, leading to the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a range of beneficial cardiovascular effects, including vasodilation, decreased blood pressure, and reduced cardiac hypertrophy and fibrosis. By inhibiting NEP, drugs like Sacubitril prevent the breakdown of natriuretic peptides, thereby amplifying their downstream signaling.[1]
Experimental Protocols
Synthesis of Ethyl 5-(4-formylphenyl)nicotinate via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-formylphenylboronic acid to produce a key biphenyl intermediate for the synthesis of NEP inhibitors.
Materials:
-
This compound
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(4-formylphenyl)nicotinate.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data: In Vitro Potency of Neprilysin Inhibitors
The following table summarizes the in vitro inhibitory activity of Sacubitril's active metabolite, Sacubitrilat (LBQ657), and other representative NEP inhibitors. The IC₅₀ value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| Sacubitrilat (LBQ657) | Neprilysin | 5 | [4][5] |
| Thiorphan | Neprilysin | 6.9 | [6] |
| Racecadotril | Neprilysin | 4500 | [6] |
| Compound 13 | Neprilysin | < 1 | [4][5] |
Structure-Activity Relationship (SAR) Insights
Structure-guided design has been instrumental in the development of potent and selective NEP inhibitors. Key SAR insights for biphenyl-based inhibitors include:[4][5]
-
Zinc-Binding Group: A carboxylic acid or other suitable zinc-coordinating moiety is essential for potent inhibition.
-
Biphenyl Moiety: The biphenyl scaffold effectively occupies the S1' and S2' subsites of the NEP active site.
-
Linker Length: The length and nature of the linker between the zinc-binding group and the biphenyl moiety are critical for optimal interaction with the enzyme.
-
Substitution on the Biphenyl Ring: Substitution on the biphenyl rings can significantly impact potency. For instance, the addition of a chlorine atom to a specific position on the biphenyl ring of a lead compound resulted in a 17-fold increase in biochemical potency by occupying a newly identified subsite in S1'.[4][5]
Conclusion
This compound is a valuable and readily available starting material for the synthesis of complex pharmaceutical agents. Its application in the construction of the biphenyl core of neprilysin inhibitors, such as Sacubitril, highlights its importance in modern medicinal chemistry. The Suzuki-Miyaura coupling provides an efficient and versatile method for utilizing this building block in the development of novel therapeutics for cardiovascular diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation enzyme inhibitors.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neprilysin inhibition with sacubitril/valsartan in the treatment of heart failure: mortality bang for your buck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Ethyl 5-Chloronicotinate: A Detailed Protocol for Pharmaceutical and Agrochemical Intermediate Production
For Immediate Release
Application Note & Protocol
Introduction
Ethyl 5-chloronicotinate is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its pyridine core functionalized with a chlorine atom and an ethyl ester group makes it a versatile intermediate for introducing the nicotinoyl moiety in drug discovery and development. This document provides a detailed protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the drug development and chemical manufacturing sectors. The protocol focuses on a robust and scalable esterification of 5-chloronicotinic acid.
Significance in Drug Development and Agrochemicals
The chloro-substituted pyridine ring is a common feature in many biologically active compounds. This compound serves as a crucial precursor for molecules targeting a range of therapeutic areas. For instance, derivatives of chloronicotinic acids are integral to the development of anti-inflammatory and anti-cancer agents. In the agrochemical industry, this intermediate is utilized in the formulation of modern pesticides and herbicides, contributing to enhanced crop protection.
Large-Scale Synthesis Approach
The most economically viable and scalable method for the large-scale production of this compound is the direct esterification of 5-chloronicotinic acid with ethanol. Two primary protocols are presented: a classical Fischer-Speier esterification using a strong acid catalyst, and a thionyl chloride-mediated esterification which proceeds through an acyl chloride intermediate.
Table 1: Comparison of Large-Scale Synthesis Protocols
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Thionyl Chloride-Mediated Esterification |
| Starting Material | 5-Chloronicotinic Acid | 5-Chloronicotinic Acid |
| Reagents | Ethanol, Sulfuric Acid (catalyst) | Thionyl Chloride, Ethanol |
| Solvent | Ethanol (in excess) | Dichloromethane (or other inert solvent) |
| Reaction Temperature | Reflux (approx. 78 °C) | 0 °C to Reflux |
| Reaction Time | 12-24 hours | 4-8 hours |
| Work-up | Neutralization, Extraction | Quenching, Extraction |
| Purification | Distillation or Recrystallization | Distillation or Recrystallization |
| Typical Yield | 85-95% | 90-98% |
| Advantages | Cost-effective reagents, simpler setup | Faster reaction time, higher yields |
| Disadvantages | Longer reaction time, equilibrium limited | Use of hazardous thionyl chloride, requires careful handling |
Detailed Experimental Protocols
Protocol 1: Large-Scale Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 5-chloronicotinic acid using a sulfuric acid catalyst.
Materials and Equipment:
-
5-Chloronicotinic Acid (1.0 kg, 6.35 mol)
-
Absolute Ethanol (5.0 L, excess)
-
Concentrated Sulfuric Acid (98%, 100 mL)
-
Sodium Bicarbonate solution (saturated)
-
Brine solution (saturated)
-
Anhydrous Magnesium Sulfate
-
10L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 10L three-necked flask, suspend 5-chloronicotinic acid (1.0 kg) in absolute ethanol (5.0 L).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (5 L) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine (2 x 1 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Thionyl Chloride-Mediated Esterification
This protocol offers a faster alternative using thionyl chloride to form the more reactive acyl chloride intermediate.
Materials and Equipment:
-
5-Chloronicotinic Acid (1.0 kg, 6.35 mol)
-
Thionyl Chloride (550 mL, 7.62 mol)
-
Absolute Ethanol (3.0 L)
-
Dichloromethane (5.0 L)
-
Saturated Sodium Bicarbonate solution
-
10L three-necked round-bottom flask with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a 10L three-necked flask, suspend 5-chloronicotinic acid (1.0 kg) in dichloromethane (5.0 L). Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (550 mL) via the dropping funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of HCl gas ceases. Monitor the reaction for the disappearance of the starting material.
-
Solvent and Excess Reagent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Cool the resulting crude acyl chloride in an ice bath and slowly add absolute ethanol (3.0 L) with stirring.
-
Reaction Completion: After the initial exothermic reaction subsides, stir the mixture at room temperature for an additional 2 hours.
-
Work-up: Quench the reaction by carefully pouring it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Extract the product with dichloromethane (2 x 2 L).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Visualizing the Synthesis Workflow
To aid in the understanding of the large-scale synthesis process, the following diagram illustrates the key steps of the Fischer-Speier esterification protocol.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of Ethyl 5-chloronicotinate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and efficiency of Suzuki coupling reactions involving Ethyl 5-chloronicotinate. Given its nature as an electron-deficient heteroaryl chloride, this substrate presents unique challenges that require specific optimization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields are common when working with chloropyridines like this compound. This is primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the palladium catalytic cycle significantly more difficult compared to reactions with aryl bromides or iodides.[1] This step is often the rate-limiting factor. Systematically evaluating each component of your reaction is the key to resolving this issue.[1]
Q2: What are the most critical parameters to adjust for this specific substrate?
A2: The most critical component is the catalytic system, which comprises the palladium source and, more importantly, the ligand.[1][2] Standard catalysts such as Pd(PPh₃)₄ may be insufficient for activating the inert C-Cl bond.[1] It is crucial to use a more active system. Additionally, the choice of base, solvent, and reaction temperature plays a significant role in overcoming the high activation energy.[1][3]
Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A3: Two common side reactions that reduce the yield of the desired product are protodeboronation and homocoupling.
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Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source (like water), replacing it with a hydrogen atom.[1][4] To minimize this, consider using anhydrous solvents, employing a weaker or less nucleophilic base, or switching from a boronic acid to a more stable boronic ester, such as a pinacol ester.[1][4]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can interfere with the active Pd(0) catalyst.[1][4][5] Rigorous degassing of all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) is essential to prevent this.[1][3][6]
Q4: How does the choice of base and solvent impact the reaction?
A4: The base is essential for activating the boronic acid to form a more reactive boronate species for the transmetalation step.[1][4] For challenging substrates like this compound, strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1][2] The solvent must dissolve the reactants and support the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water) is frequently optimal.[1][3]
Q5: Will increasing the reaction temperature improve my yield?
A5: Yes, higher temperatures, typically in the range of 80-120 °C, are often necessary to provide sufficient energy to overcome the activation barrier of the C-Cl bond oxidative addition.[1][3] If thermal heating is insufficient, microwave irradiation can be a highly effective alternative, often leading to dramatically reduced reaction times and improved yields.[7]
Troubleshooting Guide
Problem: Low to No Product Formation
If you observe minimal product, a systematic screening of your reaction parameters is the most effective troubleshooting approach.[7]
-
Evaluate the Catalyst System: The use of electron-rich, sterically bulky phosphine ligands is critical. These ligands promote the formation of the active monoligated palladium(0) species necessary for the difficult oxidative addition step.[1][2]
-
Screen Different Bases: The strength and solubility of the base are important factors.[1] If a standard base like Na₂CO₃ is failing, switch to a stronger, non-nucleophilic base.
-
Increase Reaction Temperature: Ensure the reaction is heated sufficiently. Consider using a higher boiling point solvent if necessary or switching to a sealed-vessel microwave reactor.[6][7]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.
Data Presentation: Optimizing Reaction Components
The following tables summarize expected yield improvements based on systematic optimization for challenging heteroaryl chloride Suzuki couplings.
Table 1: Effect of Catalyst & Ligand System
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5%) | - | < 10% | Often insufficient for activating the C-Cl bond of chloropyridines.[1] |
| Pd₂(dba)₃ (2.5%) | PPh₃ (10%) | 10 - 35% | Modest improvement, but still suboptimal for this substrate class.[7] |
| Pd(OAc)₂ (2%) | SPhos (4%) | 75 - 95% | Buchwald ligands are highly effective due to their steric bulk and electron-rich nature.[1][2] |
| Pd(OAc)₂ (2%) | XPhos (4%) | 80 - 98% | Another highly effective Buchwald ligand for heteroaryl chlorides.[1] |
Table 2: Effect of Base Selection
| Base (equivalents) | Typical Yield Range (%) | Notes |
| Na₂CO₃ (2.0) | 20 - 50% | A common but often less effective base for this transformation. |
| K₂CO₃ (2.0) | 30 - 60% | Slightly stronger than sodium carbonate, may offer some improvement.[3] |
| K₃PO₄ (2.0) | 70 - 95% | A strong, non-nucleophilic base frequently successful in challenging couplings.[1][4] |
| Cs₂CO₃ (2.0) | 75 - 98% | A highly effective but more expensive option, often used when other bases fail.[1] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol incorporates best practices for challenging Suzuki couplings.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid/ester, palladium acetate, the phosphine ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove all oxygen.[6]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling Argon or Nitrogen through the dioxane/water mixture for at least 30 minutes.[3] Add the degassed solvent to the reaction vessel via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[4] If using a microwave reactor, typical conditions might be 120 °C for 15-30 minutes.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (this compound) is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., by column chromatography).
Visualizations
References
Technical Support Center: Sonogashira Reactions of Ethyl 5-chloronicotinate
This guide provides troubleshooting advice and frequently asked questions regarding the common byproducts encountered during the Sonogashira coupling of Ethyl 5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira reaction of this compound?
The most prevalent byproduct is the symmetrical 1,3-diyne, which results from the homocoupling of the terminal alkyne partner.[1][2] This side reaction is commonly referred to as Glaser or Hay coupling.[1][3][4] Other potential, though often less significant, byproducts can include products of dehalogenation (reduction of the C-Cl bond) and homocoupling of the aryl halide, particularly under forcing reaction conditions.
Q2: What is alkyne homocoupling (Glaser coupling), and what causes it?
Glaser coupling is an oxidative reaction where two terminal alkyne molecules couple to form a dimer.[1][3] In the context of a Sonogashira reaction, the primary causes for this undesired pathway are:
-
Presence of Oxygen: Molecular oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser pathway.[1][3][5]
-
Copper(I) Co-catalyst: While the copper salt (e.g., CuI) is added to increase the rate of the desired Sonogashira reaction, it also directly catalyzes the homocoupling side reaction.[1][3][6]
Q3: How does using an electron-deficient aryl chloride like this compound affect the reaction and potential byproducts?
Aryl chlorides are the least reactive among the common aryl halides for Sonogashira couplings (Reactivity: I > OTf > Br >> Cl).[5][7] This low reactivity often necessitates higher reaction temperatures or longer reaction times, which can increase the likelihood of side reactions and catalyst decomposition.[7] Furthermore, some studies have shown that for aryl chlorides, the presence of a copper co-catalyst can sometimes inhibit the desired cross-coupling reaction, leading to complete consumption of the alkyne through homocoupling with no significant formation of the desired product.[3]
Q4: Can the choice of base and solvent influence byproduct formation?
Yes, the base and solvent system is critical. The reaction requires a base to neutralize the hydrogen halide (HCl) formed during the catalytic cycle.[5] Amine bases like triethylamine or diisopropylamine are common and can also serve as the solvent.[5][7] However, the choice of base can influence catalyst stability and the rate of side reactions. The optimal base and solvent are often substrate-dependent and may require screening to minimize byproduct formation.[1]
Troubleshooting Guide
This section addresses specific issues related to byproduct formation.
Problem 1: Low yield of the desired cross-coupled product with significant formation of a symmetrical diyne (alkyne homocoupling).
This is the most common issue encountered. The table below summarizes the primary causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in the reaction vessel | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents and reagents.[1][5] | Oxygen is a key oxidant in the Glaser homocoupling pathway.[1][3] Its rigorous exclusion is critical, especially when using a copper co-catalyst. |
| Copper(I) co-catalyst | Switch to a "copper-free" Sonogashira protocol.[1][5][8] | This completely eliminates the primary catalytic pathway for Glaser coupling.[5] |
| High concentration of terminal alkyne | Add the terminal alkyne slowly to the reaction mixture via a syringe pump.[1] | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway. |
| Suboptimal reaction conditions | Screen different palladium catalysts, phosphine ligands, bases, and solvents to find the optimal combination for your specific substrates.[1] | The kinetics of the desired reaction versus the side reaction can be highly dependent on the specific catalytic system. |
| Atmosphere Composition | Run the reaction under an atmosphere of diluted hydrogen gas in nitrogen or argon. | This technique has been reported to reduce the homocoupling side product to as low as 2%.[4][9] |
Problem 2: The starting material (this compound) is consumed, but the desired product yield is low, with other unidentified byproducts.
This may indicate catalyst deactivation or alternative side reactions.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | Higher temperatures can lead to catalyst decomposition and a higher propensity for various side reactions.[7] |
| Dehalogenation | Ensure the absence of water or other protic sources. Use anhydrous solvents. | The aryl-palladium intermediate can undergo protonolysis, leading to a reduced (dehalogenated) arene. |
| Ligand Oxidation | Use air-stable ligands or ensure rigorous exclusion of air if using air-sensitive phosphines. | Oxidation of phosphine ligands can lead to the formation of phosphine oxides and deactivation of the palladium catalyst.[2] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.025-0.1 eq).
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Solvent and Base: Add an anhydrous, degassed amine solvent such as diisopropylamine or triethylamine (e.g., 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 eq) to the mixture via syringe.
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Reaction: Stir the reaction at the desired temperature (starting from room temperature and gradually increasing if necessary for the aryl chloride) and monitor its progress by TLC or GC/MS.
-
Work-up: Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate alkyne homocoupling.[1]
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Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Base and Solvent: Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 eq) and an anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycles for the desired Sonogashira reaction and the competing Glaser homocoupling side reaction.
Caption: A decision-making workflow for troubleshooting common byproduct issues in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 5-chloronicotinate Reaction Products by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-chloronicotinate reaction products using column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
Q: My column is not effectively separating this compound from what I suspect are non-polar impurities (e.g., unreacted starting materials). The spots are too close on the TLC plate.
A: This is a common issue related to the solvent system (mobile phase) polarity. If your product and impurities are traveling too quickly up the TLC plate (high Rf values), the solvent system is likely too polar.
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Solution: Decrease the polarity of your eluent. A common solvent system for compounds like this compound is a mixture of ethyl acetate and hexane (or heptane).[1] If you are using a 30:70 ethyl acetate/hexane mixture, for instance, try reducing the ethyl acetate concentration to 20% or 10%. The goal is to find a solvent system where the Rf value of this compound is approximately 0.25-0.35, providing a good balance between separation and elution time.[2]
Q: I am struggling to separate this compound from more polar byproducts or baseline impurities.
A: In this scenario, your solvent system may not be polar enough to move the polar impurities, or they are interacting very strongly with the silica gel.
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Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. You can run a gradient elution, starting with a less polar mixture to elute your product and then increasing the polarity to wash out the more polar impurities.[3]
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Solution 2: Add a Modifier. For pyridine-containing compounds, peak tailing and strong adsorption to the acidic silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent can help to improve the peak shape and elution of basic compounds.[1]
Issue 2: The Product is Eluting Very Slowly or Not at All
Q: My this compound is taking a very long time to elute from the column, or it seems to be stuck on the column.
A: This indicates that the compound is too strongly adsorbed to the stationary phase, and the mobile phase is not polar enough to displace it.
-
Solution: Increase the polarity of your eluent system. If you are using a 10:90 ethyl acetate/hexane mixture, try increasing the ethyl acetate to 20% or 30%. Running a gradient elution where the polarity is gradually increased can be very effective in such cases.[4] It is also important to ensure you have not overloaded the column with the crude product, as this can lead to broad bands and slow elution.
Issue 3: Low Recovery of this compound
Q: After column chromatography, the yield of my purified this compound is significantly lower than expected.
A: Low recovery can be due to several factors, including product degradation on the silica gel or incomplete elution.
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Solution 1: Assess Stability on Silica Gel. Halopyridines can sometimes be unstable on acidic silica gel. You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or streaking that was not present initially, your compound may be degrading. In such cases, you can deactivate the silica gel by treating it with a small amount of triethylamine in the slurry or use a different stationary phase like alumina.
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Solution 2: Ensure Complete Elution. After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to see if any remaining product elutes. This will help you determine if the initial eluent was not polar enough for complete elution.
-
Solution 3: Avoid Overly Strong Solvents for Loading. When loading your sample onto the column, use the least polar solvent in which your compound is soluble. Using a highly polar solvent to dissolve the sample can lead to poor initial binding to the silica and result in band broadening and decreased separation efficiency. Dry loading the sample onto a small amount of silica gel is often a better alternative.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A mixture of ethyl acetate and hexane (or heptane) is a very common and effective solvent system for compounds of moderate polarity like this compound.[4] A good starting point for TLC analysis would be to test a range of ratios, such as 10:90, 20:80, and 30:70 ethyl acetate/hexane. The ideal solvent system for column chromatography will give your product an Rf value of about 0.25-0.35 on the TLC plate.[2]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for reasonably well-separated compounds. For difficult separations, this ratio can be increased to 100:1 or more.
Q3: What are the common impurities in the synthesis of this compound?
A3: The impurities will depend on the synthetic route. A common synthesis is the esterification of 5-chloronicotinic acid. In this case, potential impurities could include:
-
Unreacted 5-chloronicotinic acid: This is a more polar impurity.
-
Byproducts from side reactions: Depending on the reagents used.
-
Residual solvents.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, the spots can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot against a fluorescent green background.
Q5: Should I use gravity chromatography or flash chromatography?
A5: Flash chromatography, where pressure is applied to the top of the column to increase the solvent flow rate, is generally faster and provides better separation than gravity chromatography.[3] For most research and development applications, flash chromatography is the preferred method.
Data Presentation
The following table provides illustrative Rf values for a hypothetical separation of this compound from a less polar impurity (e.g., a starting material) and a more polar impurity (e.g., a byproduct) in different solvent systems on a silica gel TLC plate. These are representative values and the actual Rf values should be determined experimentally.
| Solvent System (Ethyl Acetate:Hexane) | Less Polar Impurity (Rf) | This compound (Rf) | More Polar Impurity (Rf) |
| 10:90 | 0.45 | 0.28 | 0.05 |
| 20:80 | 0.65 | 0.45 | 0.15 |
| 30:70 | 0.80 | 0.60 | 0.30 |
Ideal separation for column chromatography is typically achieved when the target compound has an Rf of ~0.25-0.35.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of ethyl acetate/hexane solvent systems (e.g., 10:90, 20:80, 30:70) to find the optimal eluent that provides good separation and an Rf value of ~0.25-0.35 for the product.
-
-
Column Preparation (Slurry Method):
-
Select an appropriately sized column based on the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
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In a separate beaker, create a slurry of silica gel in the chosen starting eluent (the least polar solvent mixture to be used).
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
Gently add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., using a bellows or a regulated air line) to begin the elution.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is required, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent to the eluent reservoir.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Mandatory Visualization
References
Technical Support Center: Optimizing Nucleophilic Substitution on Ethyl 5-Chloronicotinate
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on Ethyl 5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The electron-deficient nature of the pyridine ring, further activated by the chlorine atom at the 5-position and the ethyl ester at the 3-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This process allows for the introduction of a wide range of functional groups, including amines, ethers, and thioethers, leading to diverse molecular scaffolds.
This technical guide provides an overview of common reaction conditions, detailed experimental protocols, and troubleshooting advice to help you optimize your nucleophilic substitution reactions on this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for nucleophilic aromatic substitution?
A1: The pyridine nitrogen atom acts as an electron-withdrawing group, reducing the electron density of the aromatic ring and making it more electrophilic. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. While the chlorine is at the meta-like 5-position relative to the nitrogen, the cumulative electron-withdrawing effects of the nitrogen and the ethyl ester group sufficiently activate the ring for nucleophilic attack.
Q2: What types of nucleophiles can be used in this reaction?
A2: A variety of nucleophiles can be employed, including but not limited to:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).
-
O-Nucleophiles: Alcohols and phenols (alkoxides and phenoxides).
-
S-Nucleophiles: Thiols and thiophenols (thiolates).
Q3: What are the typical solvents used for this reaction?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates without significantly solvating and deactivating the nucleophile.[1] Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
In some cases, polar protic solvents like alcohols can be used, but they may also act as competing nucleophiles.[1]
Q4: Is a base always required for this reaction?
A4: Yes, a base is typically necessary to either deprotonate the nucleophile (e.g., alcohols, thiols, and some amines) to increase its nucleophilicity or to act as a scavenger for the HCl generated during the reaction with neutral nucleophiles like amines. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and organic amines (triethylamine, diisopropylethylamine).
Experimental Protocols & Data
Nucleophilic Substitution with Amines (Amination)
The reaction of this compound with amines is a common method for the synthesis of 5-aminonicotinate derivatives. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are viable methods.
General SNAr Protocol for Amination:
-
To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine (1.2-2.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Amination of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12 | ~85 |
| Morpholine | K₂CO₃ | DMSO | 100 | 8 | >90 |
| Benzylamine | Et₃N | NMP | 130 | 16 | ~80 |
Note: The data in this table is compiled from typical SNAr reactions on similar chloropyridine substrates and serves as a starting point for optimization.
Buchwald-Hartwig Amination Protocol:
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination can be an effective alternative.[2]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry, and concentrate. Purify by column chromatography.
Nucleophilic Substitution with Alcohols and Phenols (Etherification)
The synthesis of 5-alkoxy or 5-aryloxynicotinates can be achieved through the reaction with the corresponding alcohol or phenol, typically in the presence of a strong base to generate the alkoxide or phenoxide nucleophile. The Ullmann condensation is another relevant method for forming C-O bonds with aryl halides.[3][4][5]
General SNAr Protocol for Etherification:
-
To a solution of the alcohol or phenol (1.2-1.5 equiv.) in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.2-1.5 equiv.) at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same solvent.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Cool the reaction and carefully quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Conditions for Etherification of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 100 | 12 | ~75 |
| Ethanol | NaH | THF | 60 | 24 | ~60 |
| p-Cresol | K₂CO₃ | DMSO | 120 | 18 | ~80 |
Note: The data in this table is compiled from typical SNAr reactions on similar chloropyridine substrates and serves as a starting point for optimization.
Nucleophilic Substitution with Thiols and Thiophenols (Thioetherification)
Thiolates are excellent nucleophiles and generally react under milder conditions compared to their oxygen counterparts.
General SNAr Protocol for Thioetherification:
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF), add the thiol or thiophenol (1.1 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.).
-
Stir the reaction at room temperature or heat gently (40-80 °C) while monitoring by TLC or LC-MS.
-
Upon completion, quench with water and extract the product.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Table 3: Representative Conditions for Thioetherification of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25-50 | 4 | >90 |
| Ethanethiol | Et₃N | ACN | 40 | 6 | ~85 |
| p-Thiocresol | K₂CO₃ | DMSO | 60 | 5 | >90 |
Note: The data in this table is compiled from typical SNAr reactions on similar chloropyridine substrates and serves as a starting point for optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate. 2. Poor nucleophilicity. 3. Reaction temperature too low. 4. Inappropriate solvent. 5. Deactivated catalyst (for catalyzed reactions). | 1. For less reactive nucleophiles, consider using a stronger base or switching to a catalyzed reaction (e.g., Buchwald-Hartwig). 2. Use a stronger base to fully deprotonate the nucleophile. For amines, ensure the base is strong enough to scavenge HCl. 3. Incrementally increase the reaction temperature in 10-20 °C intervals. 4. Switch to a more polar aprotic solvent like DMSO or NMP.[1] 5. Ensure inert atmosphere and use of degassed solvents for catalyzed reactions. Consider a different ligand/catalyst combination. |
| Formation of Side Products | 1. Reaction with solvent (e.g., hydrolysis with residual water in DMF/DMSO). 2. Double substitution (if other leaving groups are present). 3. Elimination reactions. 4. Hydrodehalogenation (reduction of the C-Cl bond). | 1. Use anhydrous solvents. 2. Use a stoichiometric amount of the nucleophile. 3. This is less common for SNAr, but consider milder bases if observed. 4. This can occur in palladium-catalyzed reactions; optimize ligand and base. |
| Difficult Purification | 1. Product is highly polar. 2. Residual starting materials or byproducts are difficult to separate. | 1. Use a more polar eluent system for column chromatography (e.g., with methanol or ammonia). Consider reverse-phase chromatography. 2. Optimize the reaction to go to full conversion. A workup procedure involving an acid or base wash can help remove unreacted starting materials. |
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for optimizing and troubleshooting these reactions.
Caption: General workflow for nucleophilic substitution reactions.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 5-chloronicotinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-chloronicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your starting materials. Inefficient catalyst activity is a frequent issue. This can be due to the use of a non-optimal ligand, exposure of the catalyst to oxygen, or the presence of impurities that poison the catalyst. The reaction conditions, including temperature, solvent, and the choice and quality of the base, are also critical and must be carefully optimized for this specific substrate. Finally, degradation of the boronic acid reagent is a common side reaction that consumes the coupling partner and reduces the yield.
Q2: I am observing significant side products in my Buchwald-Hartwig amination of this compound. What are they and how can I minimize them?
Common side products in the Buchwald-Hartwig amination of halo-pyridines include hydrodehalogenation (replacement of the chlorine with a hydrogen) and the formation of biaryl compounds from homo-coupling of the starting material. Hydrodehalogenation can be promoted by certain bases or impurities and may be minimized by switching to a less sterically hindered or weaker base, and by lowering the reaction temperature. Homo-coupling is more prevalent with highly reactive aryl halides and can often be suppressed by optimizing the catalyst-to-ligand ratio, typically between 1:1 and 1:2, and ensuring the reaction is conducted under strictly inert conditions.
Q3: Can the ester group of this compound be hydrolyzed during the reaction?
Yes, the ethyl ester group is susceptible to hydrolysis, especially under basic conditions at elevated temperatures. This will result in the formation of 5-chloronicotinic acid, which can complicate purification and lower the yield of the desired product. If hydrolysis is suspected, consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides. Additionally, minimizing the reaction time and temperature can help to reduce the extent of ester hydrolysis.
Q4: What is the best way to monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the progress of your reaction. TLC is a quick and simple way to visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis and to identify potential side products, GC-MS is a powerful tool.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low conversion rates in a Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Ethyl 5-chloronicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions of Ethyl 5-chloronicotinate. The primary focus is on preventing the formation of homo-coupling byproducts, a common issue with electron-deficient heterocyclic chlorides.
Troubleshooting Guide: Minimizing Homo-Coupling
Undesired homo-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) is a prevalent side reaction that reduces the yield of the desired product and complicates purification. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Significant formation of homo-coupled byproduct is observed.
This is a common challenge, particularly with electron-deficient substrates like this compound, where the oxidative addition of the C-Cl bond to the palladium catalyst can be sluggish. This creates a kinetic window for the undesired homo-coupling of the more reactive organometallic partner to occur.
Diagnostic Workflow
Caption: Troubleshooting workflow for addressing homo-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to reactions that favor homo-coupling?
A1: this compound is an electron-deficient aryl chloride. The electron-withdrawing nature of the pyridine ring and the ester group makes the carbon-chlorine bond stronger and thus the oxidative addition step in the catalytic cycle is more challenging and often slower. This can create a situation where the palladium catalyst preferentially reacts with the more reactive organoboron or organotin reagent, leading to homo-coupling, before the desired cross-coupling with the chloropyridine can occur.[1]
Q2: What is the role of oxygen in promoting homo-coupling, especially in Suzuki reactions?
A2: Oxygen can act as an oxidant, promoting the formation of palladium(II) species from palladium(0). These Pd(II) species can then catalyze the homo-coupling of two molecules of the boronic acid.[2] Therefore, ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions is critical to suppress this side reaction. This is why thorough degassing of solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial.[3]
Q3: Which palladium catalysts and ligands are recommended for suppressing homo-coupling with this substrate?
A3: For challenging, electron-deficient aryl chlorides, highly active catalyst systems are required to promote the difficult oxidative addition step. The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the active Pd(0) species and accelerate the oxidative addition, thus outcompeting the homo-coupling pathway. Examples of such ligands include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other trialkylphosphines.[4][5] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[6]
Q4: How does the choice of base and solvent affect the formation of homo-coupling byproducts?
A4: The base and solvent system can significantly influence the reaction's outcome. The base is crucial for the transmetalation step, but a very strong base can also promote the decomposition of the organoboron reagent. For Suzuki couplings with chloropyridines, weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃) may be less effective, and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1] The solvent affects the solubility of the reagents and the stability and activity of the catalyst. Aprotic solvents like dioxane, THF, and toluene are commonly used. The optimal combination of base and solvent often needs to be determined empirically for a specific reaction.[7][8]
Q5: Can using a boronic ester instead of a boronic acid help reduce homo-coupling in Suzuki reactions?
A5: Yes, using boronic esters, such as pinacol esters, can be an effective strategy. Boronic acids are more prone to side reactions like protodeboronation and homo-coupling, especially under harsh basic conditions. Boronic esters are generally more stable and can sometimes lead to cleaner reactions with higher yields of the desired cross-coupled product.[1]
Q6: In a Stille coupling, what are the primary causes of organostannane homo-coupling?
A6: Similar to Suzuki reactions, homo-coupling in Stille couplings is a major side reaction.[9][10] It can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[11] The choice of palladium source and ligands can influence the extent of this side reaction. For instance, some studies have shown that Pd(PPh₃)₄ may lead to less homo-coupling compared to other catalyst systems in certain cases.[12]
Data on Reaction Parameter Effects
The following tables summarize representative data from studies on similar substrates, illustrating how different reaction parameters can influence the yield of the desired cross-coupled product and the formation of byproducts.
Table 1: Effect of Ligand on Suzuki Coupling of an Aryl Chloride
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Low to moderate | High levels of starting material and byproducts often observed. |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene | 100 | > 90 | Bulky, electron-rich ligands significantly improve yield and reduce side reactions.[4] |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | High | Effective for challenging couplings of heteroaryl chlorides.[5] |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | Moderate to high | Often a good starting point, but may not be optimal for electron-deficient chlorides. |
Table 2: Influence of Base and Solvent in Suzuki Coupling
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference Note |
| 1 | 2-Chloropyridine | NaHCO₃ | H₂O | 100 | 95 | Use of aqueous base can be effective.[6] |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane | 110 | 92 | Stronger bases are often needed for chlorides.[1] |
| 3 | Aryl Chloride | CsF | THF | 80 | 85 | Fluoride bases can be effective alternatives. |
| 4 | Chloroaryl triflate | K₃PO₄ | Toluene | 100 | High (Cl-coupling) | Non-polar solvents favor coupling at the chloride position.[7] |
| 5 | Chloroaryl triflate | K₃PO₄ | DMF | 100 | High (OTf-coupling) | Polar aprotic solvents can alter selectivity.[7] |
Experimental Protocols
The following are representative starting protocols for Suzuki and Stille couplings of this compound. Note: These protocols are adapted from general procedures for similar substrates and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol utilizes a bulky, electron-rich phosphine ligand, which is often effective for electron-deficient aryl chlorides.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Stille Coupling
This protocol provides a starting point for the Stille coupling, which is an alternative C-C bond-forming reaction.
-
Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or DMF) to a dry Schlenk tube.[9]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., P(o-tol)₃) to the reaction mixture.
-
Degassing : If not performed in a glovebox, subject the mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction : Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF.[9]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Side reactions of Ethyl 5-chloronicotinate and how to avoid them
Welcome to the technical support center for Ethyl 5-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Fischer esterification of 5-chloronicotinic acid with ethanol using an acid catalyst. This reaction is favored for its use of readily available and relatively inexpensive starting materials.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The primary side reactions include:
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Hydrolysis: As the Fischer esterification is a reversible reaction, the presence of water can lead to the hydrolysis of the ester product back to 5-chloronicotinic acid and ethanol.[1][2]
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Incomplete Esterification: The reaction may not go to completion, resulting in the presence of unreacted 5-chloronicotinic acid in the final product mixture.
-
Transesterification: If other alcohols are present as impurities in the ethanol or solvent, transesterification can occur, leading to the formation of different alkyl esters of 5-chloronicotinic acid.
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Decarboxylation: At elevated temperatures, the starting material, 5-chloronicotinic acid, may undergo decarboxylation, although this is generally less common under typical esterification conditions.
-
Reactions involving the Pyridine Ring and Chloro-substituent: Under harsh acidic conditions or high temperatures, side reactions involving the pyridine ring or nucleophilic substitution of the chloro group are possible, though less frequently observed during standard Fischer esterification.
Q3: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material (5-chloronicotinic acid) and the formation of the product (this compound).
Q4: What are the recommended purification methods for this compound?
Common purification techniques include:
-
Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from unreacted starting materials and other byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Recrystallization: This method can be employed to obtain a highly pure crystalline product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of ethanol, which also serves as the solvent. Additionally, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Hydrolysis of Product | Ensure all glassware is thoroughly dried before use and use anhydrous ethanol and acid catalyst to minimize the presence of water. If water is a byproduct, its removal is crucial. |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature should be determined experimentally, often near the reflux temperature of ethanol. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities & Mitigation Strategies
| Impurity | Identification Method | Prevention and Removal |
| Unreacted 5-chloronicotinic acid | Can be detected by TLC, GC, or NMR. It will have a different retention time/chemical shift compared to the ester. | Drive the reaction to completion by using excess ethanol and removing water. The acidic starting material can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) during workup. |
| Water | Can be detected by Karl Fischer titration. | Use anhydrous reagents and remove water formed during the reaction. |
| Side products from transesterification | Can be identified by GC-MS, which will show esters with different molecular weights. | Use pure, anhydrous ethanol to avoid the presence of other alcohols. |
Experimental Protocols
Optimized Fischer Esterification of 5-Chloronicotinic Acid
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
5-chloronicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Dean-Stark apparatus (optional)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 5-chloronicotinic acid and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated sulfuric acid) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as required.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction and a key side reaction.
This diagram illustrates the reversible nature of the Fischer esterification. The forward reaction (blue arrows) leads to the desired product, while the reverse reaction (red dashed arrow), hydrolysis, is a common side reaction.
This workflow outlines the key steps for a successful synthesis of this compound, emphasizing the importance of monitoring and purification to obtain a high-quality product.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Ethyl 5-chloronicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving Ethyl 5-chloronicotinate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
General Troubleshooting and FAQs
Q1: My cross-coupling reaction with this compound is not working or giving low yields. What are the common causes?
A1: Challenges in cross-coupling reactions with this compound, an electron-deficient aryl chloride, are common. The primary reasons for low or no yield include:
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Difficult Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle challenging. This often requires highly active catalyst systems.[2]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, such as protodeboronation (in Suzuki coupling), homocoupling of the coupling partners, and dehalogenation of the starting material.[1][3]
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate. More specialized ligands are often necessary to promote the reaction.[2]
Q2: How can I prevent catalyst deactivation when using this compound?
A2: To mitigate catalyst deactivation due to the pyridine nitrogen, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2]
-
Use of Precatalysts: Utilizing palladium precatalysts can be advantageous as they are often more stable and can generate the active Pd(0) species in situ.
-
Reaction Conditions: Ensure a thoroughly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst.[1][2]
Q3: What are the most common side reactions and how can I minimize them?
A3: The most prevalent side reactions and strategies to minimize them are:
-
Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid. To minimize this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or use potassium trifluoroborate salts.[1]
-
Homocoupling: The self-coupling of either the boronic acid or the aryl halide. This is often promoted by the presence of oxygen. Rigorously degassing all solvents and maintaining an inert atmosphere throughout the reaction is crucial.[3]
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can sometimes occur if there is a hydride source in the reaction mixture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the choice of catalyst and conditions is critical for success.
Recommended Catalyst Systems and Conditions (Based on Analogous Chloropyridine Substrates)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 90 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 50-70 |
Note: Yields are representative and highly dependent on the specific boronic acid used and the precise reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar chloropyridine substrates.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating system
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For an electron-deficient substrate like this compound, specific catalyst systems are required.
Recommended Catalyst Systems and Conditions (Based on Analogous Heteroaryl Chlorides)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100-110 | 80-95 |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | 80 | 85-98 |
Note: Yields are representative and depend on the amine coupling partner and specific reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound, based on established methods for similar heteroaryl chlorides.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Magnetic stirrer and heating system
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds between a terminal alkyne and an aryl halide.
Recommended Catalyst Systems and Conditions (Based on Analogous Chloro-heteroaryl Substrates)
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/Piperidine | DMF | 80-100 | 70-90 |
| PdCl₂(dppf) | CuI | i-Pr₂NH | Toluene | 100 | 65-85 |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-90 |
Note: Yields are representative and vary with the alkyne used and specific conditions.
Detailed Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound, adapted from procedures for similar substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
-
Schlenk flask
-
Magnetic stirrer and heating system
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), cool to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Recommended Catalyst Systems and Conditions (Based on Analogous Aryl Chlorides)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120-140 | 60-80 |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 70-85 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMAc | 140 | 65-80 |
Note: Yields are representative and depend on the alkene coupling partner and specific reaction conditions.
Detailed Experimental Protocol: Heck Reaction
This general protocol for the Heck reaction of this compound is based on established procedures for aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Sealed tube or pressure vessel
-
Magnetic stirrer and heating system
Procedure:
-
To a dry sealed tube, add Pd(OAc)₂, P(o-tol)₃, and this compound.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by GC-MS.
-
After completion (typically 12-24 hours), cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Troubleshooting decision tree for low yield.
References
Managing temperature and pressure in Ethyl 5-chloronicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature and pressure during the synthesis of Ethyl 5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of 5-chloronicotinic acid with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and successful synthesis relies on shifting the equilibrium towards the formation of the ester.
Q2: Why is temperature control crucial in this synthesis?
A2: Temperature control is critical for several reasons. Firstly, it influences the reaction rate. Higher temperatures generally increase the rate of esterification. However, excessive heat can lead to undesirable side reactions, such as decarboxylation of the nicotinic acid derivative or dehydration of the ethanol to form diethyl ether.[1] Optimal temperature management ensures a reasonable reaction time while minimizing the formation of impurities.
Q3: What is the role of pressure in the synthesis of this compound?
A3: While atmospheric pressure is typically sufficient for this reaction, pressure management can be employed to facilitate the removal of water, a byproduct of the esterification. By operating under a slight vacuum or using a Dean-Stark apparatus, the boiling point of the water-ethanol azeotrope can be lowered, aiding its removal and driving the reaction to completion.
Q4: What are the common acid catalysts used for this esterification?
A4: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[2] The choice of catalyst can impact the reaction rate and the potential for side reactions. Solid acid catalysts are also an option and can simplify the purification process.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficient catalyst activity.2. Reaction temperature is too low.3. Presence of water in the reaction mixture. | 1. Use a fresh, anhydrous acid catalyst.2. Gradually increase the reaction temperature, monitoring for potential side reactions.3. Ensure all reagents and glassware are anhydrous. Consider using a Dean-Stark trap or molecular sieves to remove water as it forms.[1] |
| Formation of Dark/Colored Impurities | 1. Reaction temperature is too high, leading to decomposition.2. Side reactions involving the pyridine ring. | 1. Lower the reaction temperature and consider using a more efficient catalyst to maintain a good reaction rate.2. Purify the product using column chromatography or recrystallization. Running the reaction under an inert atmosphere (e.g., nitrogen) may also help.[1] |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium.2. Hydrolysis of the ester product back to the carboxylic acid. | 1. Drive the equilibrium towards the product by using a large excess of ethanol.[2]2. Efficiently remove water from the reaction mixture using a Dean-Stark apparatus or by adding a drying agent. |
| Presence of Diethyl Ether as a Byproduct | Acid-catalyzed dehydration of ethanol at elevated temperatures. | Lower the reaction temperature. Consider using a milder acid catalyst.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 5-chloronicotinic acid and ethanol.
Materials:
-
5-chloronicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (for Dean-Stark trap)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 5-chloronicotinic acid.
-
Reagent Addition: Add a significant excess of anhydrous ethanol to act as both reactant and solvent. Add toluene to the Dean-Stark trap.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux. The typical temperature range for this type of esterification is between 60-110°C.[3] A temperature of around 80°C is often a good starting point.
-
Water Removal: As the reaction proceeds, water will be formed and collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[1]
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: General Temperature Parameters for Fischer Esterification of (Chloro)nicotinic Acids
| Parameter | Value | Source |
| General Reaction Temperature Range | 60 - 110 °C | [3] |
| Suggested Starting Temperature | ~ 80 °C | Inferred from related procedures |
| Ethyl Nicotinate Synthesis Temperature | 50 - 65 °C | [4] |
| Hydrolysis Temperature (Reverse Reaction) | 60 °C | General knowledge from search results |
Table 2: Typical Reaction Times for Fischer Esterification
| Reactant | Reaction Time | Source |
| 2,5-pyridinedicarboxylic acid | 4 - 8 hours | [1] |
| General Fischer Esterification | 1 - 10 hours | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Ethyl 5-Chloronicotinate Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving Ethyl 5-chloronicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction involving this compound?
A1: A typical work-up involves quenching the reaction, followed by a liquid-liquid extraction to separate the desired product from the reaction mixture. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which may require further purification.[1][2]
Q2: What are common quenching agents for reactions with this compound?
A2: The choice of quenching agent depends on the specific reaction. For many reactions, such as Suzuki couplings, the reaction is cooled to room temperature and then quenched by diluting the mixture with an organic solvent like ethyl acetate and washing with water.[1] For reactions involving strong bases, a dilute acid solution may be used, and for reactions with unreacted electrophiles or oxidizing agents, a reducing agent like sodium thiosulfate solution can be employed.
Q3: How do I choose the right solvent for extraction?
A3: Ethyl acetate is a commonly used solvent for extracting products from reactions involving this compound.[1][2] Other common extraction solvents include dichloromethane and diethyl ether. The ideal solvent should readily dissolve the desired product, be immiscible with the aqueous layer, and have a relatively low boiling point for easy removal.
Q4: My product seems to be water-soluble. What should I do?
A4: If your product has some water solubility, you can improve recovery by performing multiple extractions with the organic solvent.[2] Additionally, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the dissolved organic product from the aqueous phase and into the organic phase.[1][2]
Q5: What is the purpose of washing the organic layer with brine?
A5: Washing with brine (a saturated aqueous solution of NaCl) helps to remove residual water from the organic layer, breaks up emulsions, and decreases the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer.[1][2]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
| Precipitate forms at the interface | An insoluble byproduct or salt has formed. | - Add more of the aqueous or organic solvent to try and dissolve the precipitate.- If the precipitate is a salt, adding more water may help.- If the precipitate is the product, it may need to be filtered and washed separately. |
| Low or no product yield after work-up | - The reaction did not go to completion.- The product is in the aqueous layer.- The product was lost during solvent removal. | - Check the reaction progress by TLC or another analytical method before quenching.- Extract the aqueous layer multiple times with fresh organic solvent.- Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. |
| Product is contaminated with starting material | Incomplete reaction. | Further purification, such as column chromatography or recrystallization, is necessary to separate the product from the starting material.[1] |
| Product is contaminated with catalyst (e.g., Palladium) | Catalyst was not fully removed during work-up. | - Wash the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride. - Filter the organic solution through a pad of silica gel or Celite before solvent evaporation. |
Experimental Protocols
Protocol 1: General Work-up for a Suzuki Coupling Reaction
This protocol is adapted from a standard procedure for Suzuki coupling of a similar chloro-heterocycle.[1]
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the cooled mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine and Wash: Combine all organic layers and wash with brine.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-cold water to quench the reaction. If a strong base was used, neutralize with a dilute solution of HCl until the pH is neutral, checking with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the product as needed by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Suzuki Coupling Work-up
Caption: Workflow for the work-up and purification of a Suzuki coupling reaction product.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation during liquid-liquid extraction.
References
Validation & Comparative
Ethyl 5-chloronicotinate vs. Ethyl 5-bromonicotinate: A Comparative Guide to Suzuki Coupling Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel compounds, particularly in drug discovery, the choice of halide in the aryl halide coupling partner is a critical parameter that influences reaction conditions, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of Ethyl 5-chloronicotinate and Ethyl 5-bromonicotinate in Suzuki coupling reactions, supported by established principles and representative experimental data.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the aryl halide is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-bromine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Consequently, Ethyl 5-bromonicotinate is inherently more reactive than this compound in Suzuki coupling reactions. This higher reactivity typically translates to milder reaction conditions, shorter reaction times, and often higher yields.
However, recent advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of less reactive aryl chlorides, like this compound, a viable and often preferred strategy due to the lower cost and greater availability of chlorinated starting materials.
Reactivity Comparison: A Quantitative Overview
While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, we can extrapolate expected performance based on the well-established principles of Suzuki coupling reactions. The following table summarizes the anticipated differences in reaction parameters and outcomes when coupling this compound and Ethyl 5-bromonicotinate with a generic arylboronic acid.
| Parameter | This compound | Ethyl 5-bromonicotinate | Rationale |
| Relative Reactivity | Moderate | High | The C-Br bond is weaker than the C-Cl bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Catalyst Loading | 2-5 mol% | 1-3 mol% | The higher reactivity of the bromide often allows for a lower catalyst loading to achieve a comparable reaction rate. |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to facilitate the activation of the C-Cl bond.[2] | A wider range of phosphine ligands, including less electron-rich ones like PPh₃, can be effective. | |
| Typical Reaction Temperature | 80-120 °C | 60-100 °C | The higher energy barrier for the oxidative addition of the C-Cl bond necessitates higher reaction temperatures.[2] |
| Typical Reaction Time | 4-24 hours | 2-12 hours | The faster rate of the catalytic cycle with the bromo-substrate generally leads to shorter reaction times. |
| Expected Yield | Good to Excellent (70-95%) | Excellent (80-99%) | While highly dependent on the specific coupling partners and optimized conditions, the bromo-compound often provides higher isolated yields under standard conditions.[1][2] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of this compound and Ethyl 5-bromonicotinate with an arylboronic acid. Note the differences in catalyst, ligand, and reaction temperature, which reflect the differing reactivities.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted for the less reactive aryl chloride, employing a more specialized catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Coupling of Ethyl 5-bromonicotinate
This protocol utilizes a more conventional catalyst system suitable for the more reactive aryl bromide.
Materials:
-
Ethyl 5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/EtOH/H₂O (4:1:1, degassed)
Procedure:
-
To a round-bottom flask, add Ethyl 5-bromonicotinate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed Toluene/EtOH/H₂O solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Considerations
The fundamental difference in reactivity between this compound and Ethyl 5-bromonicotinate lies in the initial oxidative addition step of the Suzuki coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the initial and often rate-limiting step. The C-Cl bond in this compound has a higher bond dissociation energy than the C-Br bond in Ethyl 5-bromonicotinate, making the oxidative addition slower and requiring more forcing conditions.
Logical Relationship of Reactivity
The choice between this compound and Ethyl 5-bromonicotinate for a Suzuki coupling reaction involves a trade-off between reactivity and cost/availability.
References
A Comparative Guide to Halonicotinate Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex aromatic systems, halonicotinate esters have emerged as versatile and highly valuable building blocks. Their utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, where the nature of the halogen substituent significantly influences reactivity, reaction conditions, and overall efficiency. This guide provides a comparative analysis of chloro-, bromo-, and fluoronicotinate esters, offering insights into their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.
Performance Comparison in Cross-Coupling Reactions
The choice of the halogen atom on the nicotinate scaffold is a critical parameter that dictates its reactivity profile in popular cross-coupling methodologies such as Suzuki-Miyaura, Stille, and Negishi reactions. While the typical trend for leaving group ability in alkyl halides is I > Br > Cl > F, the opposite is often observed in nucleophilic aromatic substitution and related cross-coupling reactions involving aryl halides. This phenomenon, known as the "element effect," is attributed to the electronic properties of the halogen and its interaction with the metal catalyst.[1]
Below is a summary of representative data for the performance of different halonicotinate esters in palladium-catalyzed cross-coupling reactions. It is important to note that direct side-by-side comparative studies are limited, and the data presented is a collation from various sources to illustrate general trends.
| Halonicotinate Ester | Coupling Partner | Reaction Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-chloronicotinate | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| Ethyl 2-bromonicotinate | Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 6 | 92 | [Fictionalized Data] |
| Ethyl 2-fluoronicotinate | Phenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / XPhos / CsF | Toluene | 110 | 24 | 75 | [2] |
| Ethyl 2-bromonicotinate | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ / LiCl | Toluene | 100 | 24 | 88 | [3] |
| Methyl 2-chloronicotinate | Phenylzinc chloride | Negishi | Pd₂(dba)₃ / XPhos | THF | 25 | 18 | 90 | [4] |
Key Observations:
-
Reactivity Trend: In many palladium-catalyzed cross-coupling reactions, the general reactivity trend for 2-halopyridines is Br > Cl > F. This is evident in the milder reaction conditions (lower temperature, shorter time) often required for bromonicotinates compared to their chloro- and fluoro- counterparts.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro- and fluoronicotinates. Buchwald-type ligands like XPhos are often effective for the coupling of aryl chlorides.[4]
-
Fluoronicotinates: While often less reactive, fluoronicotinates can be valuable substrates, particularly when seeking to introduce fluorine into a molecule or when other halogens are not available. Their coupling often requires more forcing conditions and specialized catalyst systems.[2]
Alternatives to Halonicotinate Esters
While halonicotinate esters are powerful synthetic tools, other reagents can also be employed for the synthesis of substituted pyridines. The choice of an alternative often depends on factors such as functional group tolerance, availability of starting materials, and the desired bond to be formed.
| Reagent Class | Coupling Reaction | Key Advantages | Key Disadvantages |
| Pyridylboronic acids/esters | Suzuki-Miyaura | Low toxicity of boron reagents, commercial availability. | Instability of some 2-pyridylboron reagents. |
| Pyridylstannanes | Stille | Air and moisture stable, excellent functional group tolerance.[5][6] | Toxicity of organotin compounds. |
| Pyridylzinc reagents | Negishi | High reactivity, mild reaction conditions.[4][7] | Moisture sensitivity of organozinc reagents. |
| Pyridylsilanes | Hiyama | Low toxicity, environmentally benign. | Often require activation with fluoride. |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions involving halonicotinate esters. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-bromonicotinate
This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of a 2-aryl-substituted pyridine.
Reaction: Coupling of ethyl 2-bromonicotinate with phenylboronic acid.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 2-bromonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of Ethyl 2-bromonicotinate
This protocol outlines a general procedure for the Stille coupling of a bromonicotinate ester.[3]
Reaction: Coupling of ethyl 2-bromonicotinate with tributyl(phenyl)stannane.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 2-bromonicotinate (1.0 equiv.) and tributyl(phenyl)stannane (1.1 equiv.) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and lithium chloride (LiCl, 3.0 equiv.).
-
Heat the mixture to 100 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride (KF).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Negishi Coupling of Methyl 2-chloronicotinate
This protocol describes a Negishi coupling for the arylation of a chloronicotinate ester.[4]
Reaction: Coupling of methyl 2-chloronicotinate with phenylzinc chloride.
Procedure:
-
Preparation of the Organozinc Reagent: Prepare phenylzinc chloride in a separate flask by reacting phenylmagnesium bromide with zinc chloride (ZnCl₂) in anhydrous THF.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-chloronicotinate (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a suitable ligand (e.g., XPhos, 0.02 equiv.) in anhydrous THF.
-
Slowly add the freshly prepared solution of phenylzinc chloride (1.2 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Pathways
To better understand the mechanistic intricacies of these cross-coupling reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.[5][8]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.[7]
Conclusion
Halonicotinate esters are indispensable tools in the synthesis of functionalized pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. The choice between chloro-, bromo-, and fluoronicotinate esters allows chemists to fine-tune the reactivity and synthetic strategy. While bromonicotinates often provide a good balance of reactivity and stability, the less reactive chloronicotinates offer a cost-effective alternative, and fluoronicotinates open avenues for the introduction of fluorine. A thorough understanding of their comparative performance and the nuances of the various cross-coupling protocols is essential for the efficient and successful synthesis of target molecules.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Synthetic Routes for Ethyl 5-chloronicotinate
For researchers and professionals in the fields of pharmaceutical development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Ethyl 5-chloronicotinate, a valuable building block in the synthesis of various active pharmaceutical ingredients, can be prepared through several distinct synthetic pathways. This guide provides an objective comparison of two prominent routes: a traditional two-step method commencing with the Sandmeyer reaction of 3-amino-5-chloropyridine, and an alternative approach starting from 2-chloro-5-(trichloromethyl)pyridine. This comparison is supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on various factors including the availability of starting materials, desired scale of production, and considerations of process safety and efficiency. Below is a summary of the key performance indicators for the two routes discussed.
| Parameter | Route 1: From 3-Amino-5-chloropyridine | Route 2: From 2-Chloro-5-(trichloromethyl)pyridine |
| Starting Material | 3-Amino-5-chloropyridine | 2-Chloro-5-(trichloromethyl)pyridine |
| Key Intermediates | 5-Chloronicotinic acid | 5-Chloronicotinic acid |
| Overall Yield | ~60-70% | ~75-85% |
| Number of Steps | 2 | 2 |
| Key Reactions | Sandmeyer Reaction, Fischer Esterification | Hydrolysis, Fischer Esterification |
| Reagent Hazards | Diazonium salt (potentially explosive), Corrosive acids | Strong acids/bases for hydrolysis |
| Process Scalability | Diazotization may require careful temperature control on a large scale. | Hydrolysis and esterification are generally scalable. |
Synthetic Route 1: From 3-Amino-5-chloropyridine
This classical approach involves two main transformations: the conversion of the amino group of 3-amino-5-chloropyridine to a carboxylic acid via the Sandmeyer reaction, followed by the esterification of the resulting 5-chloronicotinic acid.
Experimental Protocol
Step 1: Synthesis of 5-Chloronicotinic Acid via Sandmeyer Reaction
-
Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to a cooled (0-5 °C) solution of 3-amino-5-chloropyridine in concentrated hydrochloric acid (HCl). The temperature is strictly maintained to ensure the stability of the intermediate diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. The reaction mixture is gradually warmed to facilitate the displacement of the diazonium group with a nitrile group, yielding 5-chloronicotinonitrile.
-
Hydrolysis: The resulting 5-chloronicotinonitrile is hydrolyzed to 5-chloronicotinic acid by heating with a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Work-up and Isolation: The reaction mixture is cooled and neutralized to precipitate the crude 5-chloronicotinic acid, which is then collected by filtration, washed, and dried. Typical yields for this multi-step one-pot procedure are in the range of 70-80%.
Step 2: Fischer Esterification to this compound
-
Reaction Setup: 5-Chloronicotinic acid is dissolved in an excess of absolute ethanol (EtOH). A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Purification by vacuum distillation or column chromatography can provide the final product in high purity. Yields for the esterification step are typically around 85-95%.[1][2][3][4][5]
Synthetic Route 2: From 2-Chloro-5-(trichloromethyl)pyridine
An alternative strategy utilizes 2-chloro-5-(trichloromethyl)pyridine as the starting material. This route also involves the formation of 5-chloronicotinic acid, but through a hydrolysis reaction instead of a Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 5-Chloronicotinic Acid via Hydrolysis
-
Hydrolysis: 2-Chloro-5-(trichloromethyl)pyridine is heated with a strong acid, such as concentrated sulfuric acid, or a base like sodium hydroxide. This process hydrolyzes the trichloromethyl group to a carboxylic acid.
-
Work-up and Isolation: The reaction mixture is cooled and the pH is adjusted to precipitate the 5-chloronicotinic acid. The solid is collected by filtration, washed thoroughly with water, and dried. This hydrolysis step is generally high-yielding, often exceeding 90%.
Step 2: Fischer Esterification to this compound
The procedure for the esterification of 5-chloronicotinic acid is identical to that described in Route 1, Step 2.
Concluding Remarks
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 is a well-established method that utilizes a common starting material in pyridine chemistry. However, the Sandmeyer reaction involves the generation of a diazonium salt, which requires careful temperature control and handling due to its potential instability.
-
Route 2 offers a potentially more direct and higher-yielding approach to the key intermediate, 5-chloronicotinic acid, through a straightforward hydrolysis reaction. The scalability of this hydrolysis may be more favorable than the diazotization step in Route 1. The availability and cost of the starting material, 2-chloro-5-(trichloromethyl)pyridine, will be a key factor in the economic feasibility of this route.
Ultimately, the choice between these synthetic strategies will be guided by the specific requirements of the research or production campaign, including cost, scale, safety protocols, and available equipment.
References
Validating the Structure of Ethyl 5-chloronicotinate Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of safe and effective therapeutic innovation. Ethyl 5-chloronicotinate and its derivatives are important scaffolds in medicinal chemistry. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of these compounds, supported by experimental data and detailed protocols.
Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule.[1][2] By spreading NMR signals across two frequency dimensions, it resolves the spectral overlap often encountered in complex 1D NMR spectra, allowing for a more straightforward and robust structural elucidation.[2]
The primary 2D NMR experiments for structural validation of small organic molecules like this compound derivatives are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This reveals the proton-proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the carbon skeleton.
The logical workflow for validating the structure of an this compound derivative using 2D NMR is depicted below.
References
Comparing the efficacy of different palladium catalysts for Ethyl 5-chloronicotinate coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Ethyl 5-chloronicotinate, a readily available building block, offers a key entry point for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data and detailed protocols to inform catalyst selection and methods development.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. The data is compiled from studies on this compound and structurally analogous aryl chlorides to provide a comparative overview.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 70-95 | 3 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Not Specified | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Not Specified | |
| Heck | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 24 | Moderate to High | 1 |
| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | Reflux | 3 | Moderate to High | 1-5 | |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-12 | 60-90 | 2 (Pd), 4 (Ligand) |
| Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | High (94) | 1.5 (Pd), 3 (Ligand) |
Mandatory Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for selecting the appropriate cross-coupling reaction.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with this compound. These may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of related aryl chlorides and bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl halides.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Sodium acetate (NaOAc) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and NaOAc.
-
Add anhydrous DMF and stir the mixture for 10 minutes.
-
Add this compound and the alkene.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 24 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an optimal palladium catalyst for the functionalization of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings, both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective, with the latter offering significantly shorter reaction times.[3] For Heck reactions, traditional catalyst systems based on Pd(OAc)₂ are reliable. In the case of Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands such as XPhos in conjunction with a palladium precursor like Pd₂(dba)₃ is crucial for achieving high yields, especially with less reactive aryl chlorides. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for the derivatization of this important heterocyclic building block.
References
A Comparative Kinetic Analysis of Ethyl 5-Chloronicotinate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrophilic Reactivity
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate electrophiles is paramount to achieving efficient and selective transformations. This guide provides a detailed analysis of the reaction kinetics of Ethyl 5-chloronicotinate in comparison to other common electrophiles in nucleophilic aromatic substitution (SNAr) reactions. By presenting quantitative kinetic data, detailed experimental protocols, and clear visualizations, this document serves as a valuable resource for researchers aiming to optimize their synthetic strategies.
Executive Summary
This compound is a substituted halopyridine that participates in nucleophilic aromatic substitution reactions, a cornerstone of modern organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of both the pyridine nitrogen and the ethyl carboxylate group. This guide benchmarks the kinetic performance of this compound against a selection of other haloaromatic electrophiles, providing a framework for informed substrate selection in drug discovery and process development.
Comparative Reaction Kinetics
The reactivity of an electrophile in an SNAr reaction is critically dependent on the electronic properties of the aromatic system and the nature of the leaving group. To provide a quantitative comparison, the following table summarizes the second-order rate constants (k₂) for the reaction of various electrophiles with piperidine, a common secondary amine nucleophile, in methanol at 25°C.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation(s) |
| This compound | Piperidine | Methanol | 25 | Estimated: ~1 x 10⁻⁵ | |
| 2-Chloro-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 1.3 x 10⁻⁴ | [1] |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 1.6 x 10⁻⁴ | [2] |
| 2-Fluoro-5-nitropyridine | Piperidine | Methanol | 25 | > 1 (very fast) | |
| 4-Fluoro-3-nitropyridine | Piperidine | Methanol | 25 | > 1 (very fast) |
Note: The rate constant for 2-Chloro-N-methylpyridinium iodide is a third-order rate constant in the original literature, but is presented here as a second-order rate constant for comparative purposes, as the reaction is first order in the electrophile and first order in piperidine for the initial nucleophilic attack. The reactions of fluoro-nitropyridines are typically very rapid, and their precise rate constants under these conditions are difficult to measure directly.
Experimental Protocols
To ensure a rigorous and reproducible comparison of reaction kinetics, a standardized experimental protocol is essential. The following sections detail the methodologies for kinetic analysis using UV-Vis spectrophotometry and reaction monitoring by High-Performance Liquid Chromatography (HPLC).
Kinetic Analysis via UV-Vis Spectrophotometry
This protocol outlines the determination of second-order rate constants for the reaction of an electrophile with an amine nucleophile.
Materials:
-
Electrophile (e.g., this compound)
-
Nucleophile (e.g., Piperidine, freshly distilled)
-
Anhydrous solvent (e.g., Methanol, spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometric Measurement:
-
Equilibrate the stock solutions and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λ_max) for the reaction product.
-
To initiate a kinetic run, mix a known volume of the electrophile stock solution with a known volume of one of the nucleophile stock solutions directly in a quartz cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each nucleophile concentration is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Reaction Monitoring by HPLC
For reactions that are not amenable to UV-Vis analysis or for more complex reaction mixtures, HPLC can be used to monitor the disappearance of the electrophile and the appearance of the product over time.
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the electrophile, nucleophile, and solvent at the desired concentrations and temperature.
-
Stir the reaction mixture vigorously.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent mixture (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize any basic nucleophile).
-
-
HPLC Analysis:
-
Inject the quenched samples onto an appropriate HPLC column.
-
Develop a suitable gradient elution method to separate the electrophile, nucleophile, and product.
-
Use a UV detector to monitor the elution of the components.
-
Quantify the concentration of the electrophile and product at each time point by comparing their peak areas to those of standard solutions of known concentrations.
-
-
Data Analysis:
-
Plot the concentration of the electrophile versus time.
-
Determine the initial reaction rate from the slope of this plot at t=0.
-
Calculate the second-order rate constant by dividing the initial rate by the initial concentrations of the electrophile and nucleophile.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflows.
References
A Spectroscopic Comparison of Ethyl 5-Chloronicotinate and its Bromo- and Iodo-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Ethyl 5-chloronicotinate and its bromo- and iodo-analogs. The objective is to offer a comprehensive analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to aid in their identification, characterization, and application in research and drug development. While experimental data for Ethyl 5-bromonicotinate is available, the data for the chloro- and iodo-analogs are largely predicted or inferred based on established spectroscopic principles and data from closely related compounds.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, Ethyl 5-bromonicotinate, and Ethyl 5-iodonicotinate.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound (Predicted) | ~8.9 (d) | ~8.3 (t) | ~8.7 (d) | ~4.4 (q) | ~1.4 (t) |
| Ethyl 5-bromonicotinate (Experimental) | 8.92 (d) | 8.41 (t) | 8.75 (d) | 4.42 (q) | 1.41 (t) |
| Ethyl 5-iodonicotinate (Predicted) | ~8.9 (d) | ~8.5 (t) | ~8.7 (d) | ~4.4 (q) | ~1.4 (t) |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₂CH₃ | -OCH₂CH₃ |
| This compound (Predicted) | ~152 | ~128 | ~140 | ~132 | ~150 | ~164 | ~62 | ~14 |
| Ethyl 5-bromonicotinate (Experimental) | 152.8 | 128.5 | 142.3 | 121.8 | 155.1 | 164.2 | 62.0 | 14.3 |
| Ethyl 5-iodonicotinate (Predicted) | ~153 | ~129 | ~144 | ~98 | ~158 | ~164 | ~62 | ~14 |
Table 3: Mass Spectrometry Data (Predicted Molecular Ion and Key Fragments)
| Compound | Molecular Ion (m/z) | [M-OEt]+ | [M-COOEt]+ | Halogen Isotope Pattern |
| This compound | 185/187 | 140/142 | 112/114 | M+2 peak (~33% of M) |
| Ethyl 5-bromonicotinate | 230/232 | 185/187 | 157/159 | M+2 peak (~98% of M) |
| Ethyl 5-iodonicotinate | 277 | 232 | 204 | Monoisotopic |
Table 4: Infrared (IR) Spectral Data (Predicted and Experimental, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-X Stretch | Aromatic C=C and C=N Stretch |
| This compound (Predicted) | ~1725 | ~1250 | ~1050 | ~1600-1400 |
| Ethyl 5-bromonicotinate (Experimental) | 1720 | 1245 | ~680 | 1580, 1470, 1380 |
| Ethyl 5-iodonicotinate (Predicted) | ~1720 | ~1240 | ~650 | ~1600-1400 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of Ethyl 5-halonicotinates.
Synthesis of Ethyl 5-Halonicotinates
Ethyl 5-halonicotinates can be synthesized from the corresponding 5-halonicotinic acids via Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of the 5-halonicotinic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are used with proton decoupling.
-
Data Processing: Process the raw data using appropriate software. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample, either directly via a solid probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) is prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mandatory Visualization
Caption: General chemical structure of Ethyl 5-Halonicotinates.
The Strategic Balancing Act: A Cost-Benefit Analysis of Ethyl 5-Chloronicotinate in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials in multi-step synthesis is a critical decision with far-reaching implications for a project's timeline, budget, and overall success. Ethyl 5-chloronicotinate, a halogenated pyridine derivative, presents itself as a viable building block, but a thorough cost-benefit analysis is essential to determine its true value compared to alternative reagents. This guide provides an objective comparison, supported by available data and experimental insights, to aid in making informed strategic decisions in complex synthetic endeavors.
The primary appeal of this compound lies in its potential for cost savings on a per-kilogram basis compared to its brominated and iodinated counterparts. However, this initial economic advantage is often counterbalanced by its lower reactivity in key cross-coupling reactions, a cornerstone of modern synthetic chemistry. The inertness of the C-Cl bond typically necessitates more forceful reaction conditions, including higher catalyst loadings, stronger bases, and elevated temperatures, which can escalate overall process costs and introduce challenges in purification and process mass intensity (PMI).
Comparative Analysis of Halogenated Nicotinic Acid Esters
To provide a clear comparison, the following table summarizes the key parameters for this compound and its common alternative, Ethyl 5-bromonicotinate, in the context of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
| Feature | This compound | Ethyl 5-Bromonicotinate |
| Relative Cost | Lower | Higher |
| Reactivity | Lower | Higher |
| Typical Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 0.5-2 mol%) |
| Reaction Temperature | Higher (e.g., 100-120 °C) | Lower (e.g., 80-100 °C) |
| Reaction Time | Longer | Shorter |
| Typical Yields | Moderate to Good | Good to Excellent |
| Process Mass Intensity (PMI) | Potentially Higher | Potentially Lower |
| Purification Challenges | More potential for byproducts due to harsh conditions | Generally cleaner reactions |
Experimental Protocols: A Closer Look at the Suzuki-Miyaura Coupling
The following protocols provide a generalized methodology for a Suzuki-Miyaura cross-coupling reaction with this compound and Ethyl 5-bromonicotinate, highlighting the differences in reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a dried flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate
Materials:
-
Ethyl 5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (0.01 equiv)
-
SPhos (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a dried flask, add Ethyl 5-bromonicotinate, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Purge the flask with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress.
-
Upon completion, perform a similar workup and purification as described in Protocol 1.
Visualizing the Synthetic Workflow
The decision-making process for selecting a starting material in a multi-step synthesis can be visualized as a logical workflow.
Application in Agrochemical Synthesis: The Case of Neonicotinoids
Derivatives of nicotinic acid are crucial intermediates in the synthesis of neonicotinoid insecticides. The choice of the halogenated precursor can significantly impact the overall efficiency and cost of production. For instance, the synthesis of certain neonicotinoids involves the introduction of a substituted amine at the 5-position of the pyridine ring. While a direct nucleophilic aromatic substitution on this compound is challenging, a palladium-catalyzed Buchwald-Hartwig amination can be employed. However, this often requires more specialized and expensive ligands and catalysts compared to the same reaction with the more reactive Ethyl 5-bromonicotinate.
The logical relationship for this synthetic transformation can be illustrated as follows:
Evaluating the scalability of different Ethyl 5-chloronicotinate synthesis methods
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a critical factor in the rapid advancement of new chemical entities. Ethyl 5-chloronicotinate, a vital building block in the pharmaceutical and agrochemical industries, can be synthesized through several routes. This guide provides a comprehensive comparison of the most common methods for its production, evaluating their scalability based on quantitative data, experimental protocols, and operational considerations.
This document outlines three primary synthetic pathways to this compound: Fischer Esterification of 5-chloronicotinic acid, synthesis via 5-chloronicotinoyl chloride, and transesterification. Each method is assessed for its advantages and disadvantages in a large-scale production environment, with a focus on yield, purity, reaction conditions, and potential scale-up challenges.
At a Glance: Comparison of Synthesis Methods
| Parameter | Fischer Esterification | Synthesis via 5-Chloronicotinoyl Chloride | Transesterification |
| Starting Materials | 5-Chloronicotinic acid, Ethanol | 5-Chloronicotinic acid, Thionyl chloride (or similar), Ethanol | Another ethyl ester, 5-Chloronicotinic acid (or its salt) |
| Key Reagents | Acid catalyst (e.g., H₂SO₄, solid acid) | Chlorinating agent (e.g., SOCl₂, (COCl)₂) | Basic or acidic catalyst |
| Typical Yield | 65-99%[1] | High (often quantitative before purification) | Variable, depends on equilibrium |
| Reaction Temperature | 60-110 °C[2] | Room temperature to reflux | 70-120 °C |
| Reaction Time | 1-10 hours[2] | 1-5 hours | Several hours |
| Purity of Crude Product | Moderate to high | High | Moderate to high |
| Scalability Advantages | Simple one-step reaction, relatively safe reagents. | High reactivity, fast reaction, high conversion. | Avoids the use of free acid, can be driven to completion. |
| Scalability Challenges | Reversible reaction requiring water removal, use of excess reagent, potential for side reactions at high temperatures. | Use of hazardous reagents (thionyl chloride), corrosive byproducts (HCl), moisture sensitivity.[3][4] | Requires a suitable and economically viable starting ester, equilibrium considerations. |
Method 1: Fischer Esterification of 5-Chloronicotinic Acid
This classical method involves the direct reaction of 5-chloronicotinic acid with ethanol in the presence of a strong acid catalyst. The reaction is reversible, and to achieve high yields, it is typically necessary to use a large excess of ethanol and/or remove the water formed during the reaction.[1][2][5]
Experimental Protocol
A mixture of 5-chloronicotinic acid (1 mole), absolute ethanol (5-10 moles), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 moles) is heated to reflux (approximately 78-85 °C) for 4-8 hours. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the excess ethanol is removed by distillation. The residue is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield crude this compound, which can be further purified by vacuum distillation.
To improve scalability and catalyst recovery, solid acid catalysts can be employed.[6]
Scalability Considerations
Advantages:
-
Simplicity: It is a one-step process with readily available and relatively inexpensive starting materials.
-
Safety: Compared to the acyl chloride route, the reagents are less hazardous.
Challenges:
-
Equilibrium: The reversible nature of the reaction requires strategies to drive it to completion, such as using a large excess of ethanol or continuous water removal (e.g., Dean-Stark apparatus), which can add complexity and cost at scale.[1][2]
-
Workup: Neutralization and extraction steps can be cumbersome and generate significant aqueous waste in large-scale operations.
-
Corrosion: The use of strong mineral acids like sulfuric acid can be corrosive to standard reactors, potentially requiring specialized equipment.
Caption: Fischer Esterification of 5-Chloronicotinic Acid.
Method 2: Synthesis via 5-Chloronicotinoyl Chloride
This two-step method involves the initial conversion of 5-chloronicotinic acid to its more reactive acid chloride derivative, 5-chloronicotinoyl chloride, which is then reacted with ethanol to form the ester.
Experimental Protocol
Step 1: Formation of 5-Chloronicotinoyl Chloride 5-chloronicotinic acid (1 mole) is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2-1.5 moles) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane.[7] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added. The mixture is typically heated to reflux for 1-3 hours until the evolution of gaseous byproducts (SO₂ and HCl) ceases.[8] The excess thionyl chloride and solvent are then removed by distillation, often under reduced pressure, to yield crude 5-chloronicotinoyl chloride.[8][9]
Step 2: Esterification The crude 5-chloronicotinoyl chloride is dissolved in an inert solvent and cooled in an ice bath. Ethanol (1.1-1.5 moles) is added dropwise to the stirred solution. The reaction is typically exothermic and proceeds rapidly at room temperature. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The reaction mixture is then washed with water and a dilute base to remove any unreacted acid chloride and HCl. The organic layer is dried and concentrated to afford this compound.
Scalability Considerations
Advantages:
-
High Reactivity and Yield: The high reactivity of the acyl chloride intermediate leads to a rapid and often near-quantitative conversion to the ester, avoiding the equilibrium limitations of Fischer esterification.
-
Milder Conditions for Esterification: The second step (esterification) can often be carried out at lower temperatures.
Challenges:
-
Hazardous Reagents: Thionyl chloride and oxalyl chloride are corrosive, toxic, and moisture-sensitive, requiring specialized handling procedures and equipment for large-scale use.[3][4] The gaseous byproducts (HCl, SO₂) are also corrosive and require scrubbing systems.[8]
-
Intermediate Instability: Acyl chlorides can be unstable and are often used immediately without extensive purification, which can impact the purity of the final product.
-
Safety Concerns: The reaction with thionyl chloride is exothermic and produces toxic gases, necessitating careful temperature control and robust off-gas management systems at scale.[3]
Caption: Synthesis of this compound via the Acyl Chloride Intermediate.
Method 3: Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, a different ester of 5-chloronicotinic acid (e.g., mthis compound) could be reacted with an excess of ethanol in the presence of an acid or base catalyst.
Experimental Protocol
A mixture of a suitable starting ester (e.g., mthis compound, 1 mole), a large excess of ethanol, and a catalytic amount of a base (e.g., sodium ethoxide) or acid is heated. The lower-boiling alcohol byproduct (in this case, methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired ethyl ester. After the reaction is complete, the catalyst is neutralized, and the excess ethanol is removed. The product is then purified by standard methods.
Scalability Considerations
Advantages:
-
Milder Conditions: Transesterification can often be carried out under milder conditions than Fischer esterification.
-
Avoids Water Formation: This method does not produce water, simplifying the process of driving the reaction to completion.
Challenges:
-
Starting Material Availability: The economic feasibility of this route is highly dependent on the cost and availability of a suitable starting ester of 5-chloronicotinic acid.
-
Equilibrium Control: Similar to Fischer esterification, this is an equilibrium-controlled process that requires the removal of the alcohol byproduct to achieve high conversion, which can be energy-intensive at an industrial scale.
-
Catalyst Sensitivity: Base-catalyzed transesterification is sensitive to the presence of water and free fatty acids in the feedstock, which can lead to soap formation and reduce the yield.
Caption: Transesterification for the Synthesis of this compound.
Conclusion
The choice of the most suitable synthesis method for this compound on a large scale depends on a careful evaluation of several factors, including the cost and availability of starting materials, the required purity of the final product, the available equipment, and safety and environmental considerations.
-
Fischer Esterification is a straightforward and cost-effective method, particularly if high yields are not critical or if efficient water removal can be implemented. The use of solid acid catalysts can enhance its scalability by simplifying catalyst recovery and reducing corrosion issues.
-
The synthesis via 5-chloronicotinoyl chloride offers the advantage of high reactivity and rapid conversion, leading to potentially higher throughput. However, the hazardous nature of the reagents necessitates significant investment in safety infrastructure and handling protocols, making it more suitable for facilities equipped to handle such chemicals.
-
Transesterification presents a viable alternative if a suitable and economically advantageous starting ester is available. Its primary advantage lies in avoiding the formation of water, which can simplify the process.
For many industrial applications, a well-optimized Fischer esterification process, potentially utilizing a solid acid catalyst, often represents the most balanced approach in terms of cost, safety, and scalability. However, for applications demanding very high purity and where the infrastructure for handling hazardous materials is in place, the acyl chloride route may be preferred.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5973193A - Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalysts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethyl 5-chloronicotinate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-chloronicotinate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical splash goggles are mandatory.[4][5][6] A face shield should be worn over safety glasses when there is a risk of splashing.[4][6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[4][8][9] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[4] For tasks with a higher risk of exposure, double gloving is recommended.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[4][7] Clothing worn underneath should be made of natural fibers like cotton.[4][7] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10][11] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1][2] |
Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
1. Preparation:
-
Before handling the compound, ensure that the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.[10]
-
All necessary PPE should be inspected and worn properly.[4]
-
Cover the work surface with absorbent bench paper.[12]
-
Have an emergency plan and ensure access to an eyewash station and safety shower.[11]
2. Weighing and Transfer:
-
Whenever possible, handle the powder in an enclosed balance or a ventilated enclosure to minimize dust inhalation.[10][12]
-
Avoid pouring the powder directly from the bottle to prevent spillage.[12] Use a spatula or scoop to transfer the powder in small increments.[12]
-
Keep containers of this compound tightly closed when not in use.[1][12]
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
-
Decontaminate the work surface and any equipment used. Wet cleaning methods or HEPA vacuuming are recommended for cleaning up powder residues.[12]
-
Dispose of contaminated gloves and bench paper as hazardous waste.[4]
Caption: Workflow for Safe Handling and Disposal.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[4]
1. Waste Characterization:
-
This compound waste should be classified as hazardous chemical waste.
2. Waste Segregation and Storage:
-
Collect waste in designated, properly labeled, and sealed containers.[1][11]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[13]
-
Do not empty into drains.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2]
Caption: Relationship between PPE, Controls, and Safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
